molecular formula C5H12N4O5S B130604 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate CAS No. 155601-30-2

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Cat. No.: B130604
CAS No.: 155601-30-2
M. Wt: 240.24 g/mol
InChI Key: IBCDZZHMNXXYAP-UHFFFAOYSA-N
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Description

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a useful research compound. Its molecular formula is C5H12N4O5S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid
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InChI

InChI=1S/C5H10N4O.H2O4S/c6-4-3-8-9(1-2-10)5(4)7;1-5(2,3)4/h3,10H,1-2,6-7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCDZZHMNXXYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20165928
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
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Molecular Weight

240.24 g/mol
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CAS No.

155601-30-2
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
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Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
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Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
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Record name 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate
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Record name 1H-Pyrazole-1-ethanol, 4,5-diamino-, sulfate (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE SULFATE
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Foundational & Exploratory

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is primarily utilized as a precursor in oxidative hair dyes and as an intermediate in chemical synthesis.[1][2][3] The information provided herein is for research and informational purposes only.

Chemical and Physical Properties

This compound is a pyrazole derivative known for its role as a primary intermediate in the formulation of permanent hair color products.[4] Its sulfate salt form enhances stability and handling properties.[2][4]

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 155601-30-2[5][6]
Molecular Formula C₅H₁₂N₄O₅S[5]
Molecular Weight 240.24 g/mol
Appearance White to off-white or light pink crystalline powder[7]
Melting Point >183 °C[7]
Boiling Point 407.4 °C at 760 mmHg[7]
Density 1.69 - 1.87 g/cm³ at 20 °C[8][9]
Vapor Pressure 2.29 x 10⁻⁷ mmHg at 25 °C[7]
Solubility Slightly soluble in DMSO and Methanol[8][9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The following protocol is a summarized interpretation of this process.

Synthesis Workflow

The overall synthesis can be visualized as a multi-step process starting from the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.

Synthesis_Workflow A Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine B Step 1: Formation of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I) A->B C Step 2: Saponification to 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) B->C D Step 3: Decarboxylation to 5-amino-1-(2'-hydroxyethyl)pyrazole (III) C->D E Step 4: Nitrosation to 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV) D->E F Step 5: Hydrogenation to 4,5-diamino-1-(2'-hydroxyethyl)pyrazole E->F G Step 6: Salt Formation with Sulfuric Acid F->G H Final Product: This compound G->H

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis pathway. Researchers should consult the original patent for more specific details.

Step 1: Formation of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I)

  • A mixture of an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine is heated in an alkanol solvent.

Step 2: Saponification to 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II)

  • The product from Step 1 is saponified using a suitable base to yield the corresponding carboxylic acid.

Step 3: Decarboxylation to 5-amino-1-(2'-hydroxyethyl)pyrazole (III)

  • The carboxylic acid from Step 2 is decarboxylated to produce 5-amino-1-(2'-hydroxyethyl)pyrazole.

Step 4: Nitrosation to 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV)

  • The product from Step 3 is treated with a nitrosating agent (e.g., isoamyl nitrite in the presence of an acid) at low temperatures (0-5 °C) to introduce a nitroso group at the 4-position.

Step 5: Hydrogenation to 4,5-diamino-1-(2'-hydroxyethyl)pyrazole

  • The nitroso-pyrazole from Step 4 is subjected to hydrogenation in the presence of an insoluble hydrogenation catalyst to reduce the nitroso group to an amino group, yielding 4,5-diamino-1-(2'-hydroxyethyl)pyrazole.

Step 6: Salt Formation with Sulfuric Acid

  • The crude 4,5-diamino-1-(2'-hydroxyethyl)pyrazole is dissolved in an appropriate solvent (e.g., an alkanol) and treated with sulfuric acid at a controlled temperature (e.g., 0-5 °C).

  • The resulting sulfate salt precipitates out of the solution.

Purification:

  • The precipitated product is collected by filtration.

  • The collected solid is washed with a suitable solvent (e.g., methanol) to remove impurities.

  • The final product is dried under vacuum at an elevated temperature (e.g., 50 °C).

Applications and Mechanism of Action

The primary application of this compound is in the cosmetics industry as a key component in oxidative hair dye formulations.[3][10] In this context, it acts as a "developer" or "precursor."

Oxidative Hair Dye Chemistry

In oxidative hair coloring, small, colorless precursor molecules diffuse into the hair shaft. In the presence of an oxidizing agent, typically hydrogen peroxide, these precursors undergo a series of chemical reactions to form larger, colored molecules that become trapped within the hair structure, resulting in a permanent color change.

4,5-Diamino-1-(2-hydroxyethyl)pyrazole is a primary intermediate that, upon oxidation, can react with various "coupler" molecules to produce a wide range of colors.

Hair_Dye_Mechanism cluster_0 Hair Shaft A 4,5-Diamino-1-(2-hydroxyethyl)pyrazole (Precursor) D Oxidation of Precursor A->D B Coupler Molecule E Coupling Reaction B->E C Oxidizing Agent (e.g., Hydrogen Peroxide) C->D D->E F Large, Colored Molecule (Trapped in Hair) E->F

References

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate (CAS: 155601-30-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a heterocyclic organic compound identified by CAS number 155601-30-2. While its primary established application is in the cosmetics industry as a precursor in oxidative hair dye formulations, the core pyrazole structure is a well-recognized privileged scaffold in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and safety. Furthermore, it explores the broader therapeutic potential of diaminopyrazole derivatives in drug discovery, offering a perspective for researchers and scientists in the pharmaceutical field. Detailed experimental protocols for its synthesis and toxicological assessment are also presented to provide a practical resource for laboratory work.

Chemical and Physical Properties

This compound is a white to off-white or pale orange crystalline powder.[1][2][3] Its sulfate salt form enhances its stability and solubility in aqueous solutions.[1][4] The fundamental structure consists of a pyrazole ring with two amino groups at the 4 and 5 positions and a hydroxyethyl substituent at the 1 position.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 155601-30-2[5]
Molecular Formula C₅H₁₂N₄O₅S[5][6]
Molecular Weight 240.24 g/mol [5][6]
IUPAC Name 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[7]
Synonyms 4,5-Diamino-1-(2-hydroxyethyl)-1H-pyrazole sulfate, Jarocol AHP[4][5]
Appearance White to off-white/pink/pale orange powder/solid[1][2][3]
Melting Point >183 °C[2]
Solubility Slightly soluble in DMSO and Methanol. The sulfate salt form enhances water solubility.[2][4]
Storage Temperature Room temperature, sealed in a dry environment.[2][6]

Synthesis

The synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and its subsequent conversion to the sulfate salt has been described in patent literature. A common pathway involves a multi-step process starting from an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[8][9]

A representative synthesis workflow is as follows:

  • Formation of a Pyrazole Intermediate: An alkyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an alkanol solution to form 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.[8]

  • Intermediate Conversions: This intermediate undergoes a series of reactions, including the formation of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.[8]

  • Reduction to Diaminopyrazole: The nitroso-pyrazole intermediate is then reduced via hydrogenation in the presence of a catalyst to yield an alkanol solution of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole.[8]

  • Formation of the Sulfate Salt: The resulting diaminopyrazole solution is reacted with sulfuric acid, typically at a reduced temperature (0-5°C), to induce the crystallization of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfate. The product is then collected by filtration.[8]

G cluster_start Starting Materials cluster_process Synthesis Pathway cluster_end Final Product A Alkyl (ethoxymethylene)cyanoacetate C Step 1: Reaction in Alkanol A->C B 2-Hydroxyethylhydrazine B->C D 5-Amino-4-alkoxycarbonyl- 1-(2'-hydroxyethyl)pyrazole C->D E Series of Intermediate Reactions D->E F 5-Amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole E->F G Step 2: Hydrogenation (Reduction) F->G H 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole G->H I Step 3: Reaction with Sulfuric Acid H->I J This compound I->J

Caption: Synthesis pathway of this compound.

Applications

Established Application: Cosmetics

The primary and well-documented use of this compound is as a key intermediate or "precursor" in oxidative hair dye formulations.[1][10][11] In this application, it is mixed with a developer (an oxidizing agent like hydrogen peroxide) and a coupler. The precursor is oxidized and then reacts with the coupler to form larger dye molecules that impart color to the hair.[12] Its use in cosmetics has been subject to safety assessments by regulatory bodies.[12][13]

Potential Application: Drug Discovery and Development

While no direct therapeutic applications of this compound have been reported, the pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous approved drugs.[14] Pyrazole derivatives have been investigated for a wide array of pharmacological activities, including:

  • Anti-inflammatory: Certain pyrazole derivatives, such as celecoxib, are known for their anti-inflammatory properties.[15]

  • Anticancer: The pyrazole ring is a structural component of various compounds investigated for their anticancer activities.[11]

  • Antibacterial and Antifungal: Research has shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties.[14]

  • Enzyme Inhibition: Aminopyrazoles are recognized as versatile frameworks for designing ligands for enzymes such as kinases.[11]

Given the rich pharmacology associated with the pyrazole scaffold, this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. Its two amino groups and hydroxyethyl moiety offer multiple points for chemical modification and derivatization to explore structure-activity relationships (SAR) for various biological targets.

G cluster_screening Screening Workflow for Therapeutic Potential Start 4,5-Diamino-1-(2-hydroxyethyl) -pyrazole sulfate Derivatization Chemical Derivatization (e.g., modification of amino and hydroxyl groups) Start->Derivatization Library Library of Pyrazole Derivatives Derivatization->Library HTS High-Throughput Screening (Target-based or Phenotypic) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Studies (In vivo efficacy and safety) Lead_Op->Preclinical End Candidate for Clinical Trials Preclinical->End

Caption: Hypothetical workflow for evaluating pyrazole derivatives in drug discovery.

Experimental Protocols

Synthesis of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt

This protocol is adapted from the patent literature and describes the final steps of the synthesis.[8]

Materials:

  • Alkanol solution containing 4,5-diamino-1-(2'-hydroxyethyl)pyrazole

  • Sulfuric acid (93%)

  • Methanol

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Cool the alkanol solution containing the 4,5-diamino-1-(2'-hydroxyethyl)pyrazole to approximately 0°C in the reaction vessel.

  • While maintaining the temperature between 0-5°C, slowly add sulfuric acid (93%) to the solution over a period of about 30 minutes.

  • Stir the resulting mixture at 0-5°C for approximately 3 hours to ensure complete crystallization of the product.

  • Collect the crystallized product by filtration.

  • Wash the collected product with cold methanol.

  • Dry the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt, in a vacuum oven at 50°C.

Acute Oral Toxicity Study

This protocol is a summary of the methodology used in safety assessments for cosmetic ingredients and follows OECD guidelines.[12][13]

Objective: To determine the acute oral toxicity of the test substance.

Test System:

  • Species: Sprague Dawley rats

  • Groups: 5 male and 5 female rats

Methodology:

  • Administer a single dose of this compound at 2000 mg/kg body weight. The substance is typically dissolved or suspended in a vehicle such as deionized water.[12][13]

  • The administration is performed via gastric gavage in a volume of 10 ml/kg.[12][13]

  • Observe the animals daily for a period of 14 days for any signs of mortality and clinical signs of toxicity.[12][13]

  • Record the body weights of the animals on day 0, day 7, and day 14.[12][13]

  • At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • The LD50 is determined based on the observed mortality. For this compound, the acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 2: Summary of Hazard Information

HazardDescriptionPrecautionary MeasuresReferences
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[15]
Eye Damage Causes serious eye damage.Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[15]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[15]
Skin Sensitization May cause an allergic skin reaction.Contaminated work clothing should not be allowed out of the workplace.[7][15]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.Avoid release to the environment.[7][15]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use with adequate ventilation.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at room temperature.[2]

  • Disposal: Dispose of contents/container to a licensed hazardous waste disposal facility. Do not let the product enter drains.[15]

Conclusion

This compound is a chemical with a well-established role in the cosmetics industry. For researchers in drug discovery and development, its true value may lie not in its current applications but in its potential as a versatile building block. The diaminopyrazole core is a proven scaffold for generating pharmacologically active molecules. The information presented in this guide on its properties, synthesis, and safety provides a solid foundation for scientists interested in exploring the derivatization of this compound to create novel chemical entities for therapeutic evaluation. Further research into the biological activities of new derivatives is warranted to unlock the full potential of this chemical scaffold.

References

An In-Depth Technical Guide to the Synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate primarily used in the cosmetics industry as a component in oxidative hair dye formulations.[1][2][3] The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Chemical Profile

PropertyValueSource
IUPAC Name 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[4]
CAS Number 155601-30-2[5][6][7]
Molecular Formula C₅H₁₂N₄O₅S[4][5]
Molecular Weight 240.24 g/mol [4][5][8]
Appearance Off-white to pink powder[3][8]
Melting Point >183°C[3][8]
Purity 96.8% to 99.8%[1]

Synthetic Pathways

Two primary synthetic routes for this compound have been reported in the literature. The most extensively detailed method begins with the condensation of an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine. An alternative pathway commences with 3,5-dibromo-4-nitropyrazole. This guide will focus on the first, more thoroughly documented process.

Below is a diagram illustrating the multi-step synthesis from alkyl (ethoxymethylene)cyanoacetate.

Synthesis_Workflow A Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine B 5-Amino-4-alkoxycarbonyl- 1-(2'-hydroxyethyl)pyrazole (I) A->B (i) Alkanol, Heat C 5-Amino-4-carboxy- 1-(2'-hydroxyethyl)pyrazole (II) B->C (ii) Saponification D 5-Amino-1-(2'-hydroxyethyl)pyrazole (III) C->D (iii) Decarboxylation E 5-Amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole (IV) D->E (iv) Nitrosation F 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole E->F (v) Hydrogenation G 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Sulfate F->G (vi) Sulfuric Acid

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following experimental procedure is a synthesized representation based on the process described in patent literature.[9]

Step (i): Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I)

  • A mixture of ethyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazine, and an alkanol (e.g., methanol or ethanol) is heated. This reaction forms a solution of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.[9]

Step (ii): Saponification to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II)

  • The solution from the previous step is treated with an aqueous base (e.g., sodium hydroxide) to saponify the ester group, yielding the corresponding carboxylic acid.

Step (iii): Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole (III)

  • The carboxylated intermediate is then decarboxylated, typically by heating in an acidic medium, to produce 5-amino-1-(2'-hydroxyethyl)pyrazole.

Step (iv): Nitrosation to 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV)

  • The pyrazole derivative from the previous step undergoes nitrosation. This is typically achieved by treating it with a nitrosating agent, such as sodium nitrite, in an acidic solution.

Step (v): Hydrogenation to 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole

  • The nitroso compound is reduced to the corresponding diamine. This is commonly carried out via catalytic hydrogenation using a catalyst such as palladium on carbon in a suitable solvent like an alkanol.[9]

Step (vi): Formation of the Sulfate Salt

  • The resulting 4,5-diamino-1-(2'-hydroxyethyl)pyrazole in the alkanol solution is cooled.

  • Sulfuric acid (e.g., 93%) is added dropwise to the solution at a controlled temperature, typically between 0-5°C.[9]

  • The mixture is stirred for a period (e.g., 3 hours) to facilitate the crystallization of the sulfate salt.[9]

  • The product is collected by filtration, washed with a suitable solvent like methanol, and dried under vacuum.[9]

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis.

ParameterValueConditions/NotesSource
Yield (Final Step) 71.5%Based on 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole as the starting material for the final two steps.[9]
Purity Range 96.8% - 99.8%As reported for the final product used in cosmetic formulations.[1]
Key Impurity 1 ≤ 0.145% w/w4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1)[1]
Key Impurity 2 ≤ 0.7% w/w1-methyl-4,5-diamino pyrazole sulfate[1]

Alternative Synthetic Route

An alternative synthesis has been reported which begins with 3,5-dibromo-4-nitropyrazole.[1] The key steps in this process are:

  • N-Hydroxyethylation: 3,5-dibromo-4-nitropyrazole is reacted with a hydroxyethylhalide in the presence of a base like sodium hydride.[1]

  • Amination: The resulting N-hydroxyethyl-substituted intermediate is heated with benzylamine to yield a 5-amino-3-bromo-4-nitropyrazole derivative.[1]

  • Hydrogenation: Catalytic hydrogenation of this intermediate reduces the nitro group and removes the bromo substituent to yield the final product, 1-hydroxyethyl-4,5-diamino pyrazole, which is then converted to its sulfate salt.[1]

Below is a diagram illustrating this alternative synthetic pathway.

Alternative_Synthesis A 3,5-Dibromo-4-nitropyrazole B N-Hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole A->B Hydroxyethylhalide, Sodium Hydride C 5-Amino-3-bromo- 4-nitropyrazole derivative B->C Benzylamine, Heat D 1-Hydroxyethyl-4,5-diamino pyrazole sulfate C->D Catalytic Hydrogenation

Figure 2: Alternative synthesis of 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.

Safety and Handling

This compound may cause an allergic skin reaction and is noted to cause serious eye damage.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[4] For detailed safety information, consult the relevant Safety Data Sheet (SDS).

This guide provides a detailed overview of the synthesis of this compound, intended to be a valuable resource for chemical researchers and developers. The information is compiled from publicly available patents and scientific assessments. For further details, the cited sources should be consulted.

References

4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. Extensive investigation reveals that the primary and well-documented mechanism of this compound is not pharmacological but chemical, specifically in the field of cosmetics as a precursor in oxidative hair dye formulations. While the broader class of pyrazole-containing molecules exhibits a wide range of significant biological activities, and holds promise in drug discovery, This compound itself currently lacks publicly available data supporting a specific pharmacological mechanism of action, such as enzyme inhibition or receptor binding.

This guide will therefore focus on the established chemical mechanism of action in hair coloration and briefly discuss the known pharmacological potential of the parent pyrazole scaffold to provide a comprehensive understanding for research and development professionals.

Primary Mechanism of Action: Oxidative Hair Dye Formation

This compound functions as a "primary intermediate" or "precursor" in permanent hair coloring systems. Its action is contingent on a chemical reaction within the hair shaft, involving an oxidizing agent and a coupling agent.

The process can be broken down into three key stages:

  • Alkalinization and Penetration: The hair dye formulation, typically alkaline, causes the hair cuticle to swell and open. This allows the small molecules of this compound, along with the coupler and oxidizing agent, to penetrate into the cortex of the hair shaft.

  • Oxidation: An oxidizing agent, most commonly hydrogen peroxide, initiates the reaction. It oxidizes the this compound to a reactive intermediate.

  • Coupling and Dye Formation: This highly reactive intermediate then reacts with a "coupler" molecule (e.g., phenols, resorcinols, or other aromatic amines) to form a much larger, colored indo-dye molecule. These larger molecules are trapped within the hair cortex, leading to a long-lasting hair color.[1][2]

The final color achieved is dependent on the specific coupler(s) used in the formulation.

Experimental Workflow: Oxidative Hair Dyeing

The following diagram illustrates the general workflow of an oxidative hair dyeing process utilizing this compound.

G cluster_0 Formulation & Application cluster_1 Chemical Reaction in Hair Cortex cluster_2 Result A Mix Precursor (this compound), Coupler, and Oxidizing Agent B Apply mixture to hair A->B Application C Oxidation of Precursor B->C Penetration D Coupling of Oxidized Precursor with Coupler C->D Reaction E Formation of large, colored indo-dye molecules D->E Polymerization F Permanent Hair Color E->F Color Deposition

Figure 1: Generalized workflow of oxidative hair dyeing.
Signaling Pathway of Hair Dye Formation

The following diagram illustrates the chemical reaction pathway.

G Precursor This compound ReactiveIntermediate Reactive Intermediate Precursor->ReactiveIntermediate Oxidation OxidizingAgent Oxidizing Agent (e.g., H2O2) OxidizingAgent->ReactiveIntermediate IndoDye Large Indo-Dye Molecule (Colored) ReactiveIntermediate->IndoDye Coupling Coupler Coupler Molecule Coupler->IndoDye

Figure 2: Chemical reaction pathway of oxidative hair dye formation.

Toxicological Profile and Safety Assessment

Regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have assessed the safety of this compound for its use in cosmetic products.[3][4]

Key findings from toxicological studies include:

  • Skin Sensitization: It is considered a potent skin sensitizer.[3]

  • Genotoxicity: The majority of in vitro and in vivo genotoxicity tests have returned negative results.

  • Acute Toxicity: The acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.[1][3]

The Pharmacological Potential of the Pyrazole Scaffold

While this compound itself has no documented pharmacological mechanism of action, the parent pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[4] Pyrazole derivatives have been successfully developed into drugs with a wide array of therapeutic applications.[5][6]

Known Biological Activities of Pyrazole Derivatives:
  • Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

  • Anticancer: Several kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib, are based on a pyrazole structure.[7]

  • Antimicrobial and Antiviral: Various pyrazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties.[8]

  • Enzyme Inhibition: Aminopyrazole derivatives have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs).[7][8]

  • Other CNS Activities: The pyrazole scaffold is also found in compounds with antidepressant, anticonvulsant, and analgesic properties.[9]

The diverse pharmacological activities of pyrazole derivatives stem from the ability of the pyrazole ring to act as a versatile scaffold for presenting various functional groups in a defined spatial orientation, allowing for interactions with a wide range of biological targets.

Conclusion and Future Directions for Research

The core mechanism of action of this compound is firmly established within the realm of cosmetic chemistry as an oxidative hair dye precursor. Its utility in this context is well-documented and supported by extensive safety evaluations.

For the drug development professional, the key takeaway is the distinction between this specific molecule and the broader class of pyrazole derivatives. While this compound is unlikely to be a direct candidate for therapeutic development due to its primary application and toxicological profile (particularly as a potent sensitizer), the diaminopyrazole scaffold it contains could potentially serve as a starting point for medicinal chemistry campaigns.

Future research could explore whether modifications to the this compound structure could mitigate its sensitizing potential while unmasking or introducing desirable pharmacological activities. Given the proven track record of the pyrazole nucleus in approved drugs, the exploration of novel diaminopyrazole derivatives for various therapeutic targets remains a valid and potentially fruitful area of investigation. However, it must be emphasized that such endeavors would be distinct from the known application and mechanism of the title compound.

References

physical and chemical properties of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyethyl 4,5-diamino pyrazole sulfate is a synthetic heterocyclic compound that has garnered significant attention in the cosmetics industry, primarily for its role as a precursor in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a pyrazole ring substituted with two amino groups and a hydroxyethyl group, allows it to undergo oxidation and coupling reactions to form stable, long-lasting colorants within the hair shaft. This technical guide provides an in-depth overview of the physical and chemical properties of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, its synthesis, and its mechanism of action in hair dyeing applications.

Chemical and Physical Properties

1-Hydroxyethyl 4,5-diamino pyrazole sulfate is a white to light pink, water-soluble powder with a low molecular weight.[1][3] A summary of its key physical and chemical properties is presented in the tables below.

Identification and Structure
PropertyValueSource
Chemical Name 1-Hydroxyethyl 4,5-diamino pyrazole sulfate[3]
INCI Name 1-HYDROXYETHYL 4,5-DIAMINO PYRAZOLE SULFATE
CAS Number 155601-30-2[3]
EC Number 429-300-3[3]
Molecular Formula C₅H₁₂N₄O₅S[3]
Molecular Weight 240.24 g/mol [3]
Chemical Structure [3]
Physicochemical Data
PropertyValueExperimental ConditionsSource
Physical Form White to light pink powderAmbient[3]
Melting Point 174.7 °C
Boiling Point Not determinable (decomposes from 200 °C)
Solubility 666 g/Lin Water at 20 °C[3]
>10% (w/w)in Water/acetone (1:1)[3]
>10% (w/w)in DMSO
Log P (Octanol/Water) -1.75pH 7.0, 30 °C
Purity 96.8% to 99.8%HPLC[1]
Spectral Data
TechniqueWavelength (λmax)Source
UV-Vis Spectroscopy 226 nm

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not widely available in the public domain. However, this section provides generalized methodologies for key experiments based on standard laboratory practices for similar compounds.

Synthesis of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

A common synthetic route for 1-Hydroxyethyl 4,5-diamino pyrazole sulfate involves a multi-step process starting from 3,5-dibromo-4-nitropyrazole.[1]

Step 1: N-Alkylation 3,5-dibromo-4-nitropyrazole is reacted with a hydroxyethyl halide in the presence of a base, such as sodium hydride, to introduce the hydroxyethyl group onto one of the nitrogen atoms of the pyrazole ring.

Step 2: Amination The resulting N-hydroxyethyl-3,5-dibromo-4-nitropyrazole is then heated with an amine, such as benzylamine, to replace one of the bromine atoms with an amino group.

Step 3: Reduction The nitro group and the remaining bromine atom are subsequently reduced, typically through catalytic hydrogenation, to yield the 4,5-diamino pyrazole derivative.

Step 4: Salt Formation Finally, the free base is treated with sulfuric acid to form the sulfate salt, which improves its stability and handling properties.

Synthesis_Workflow A 3,5-dibromo-4-nitropyrazole B N-Hydroxyethylation A->B Hydroxyethyl halide, Sodium Hydride C N-hydroxyethyl-3,5-dibromo-4-nitropyrazole B->C D Amination C->D Benzylamine, Heat E 5-amino-3-bromo-N-hydroxyethyl-4-nitropyrazole D->E F Catalytic Hydrogenation E->F H2, Catalyst G 1-Hydroxyethyl-4,5-diamino pyrazole F->G H Salt Formation with H2SO4 G->H I 1-Hydroxyethyl 4,5-diamino pyrazole sulfate H->I Hair_Dyeing_Pathway cluster_hair Hair Shaft cluster_cortex Cortex cluster_cuticle Cuticle Dye_Formation Oxidized Precursor + Coupler -> Large Color Polymer Penetration Precursor & Coupler Penetrate Cuticle Penetration->Dye_Formation Alkaline Alkaline Agent (e.g., Ammonia) Alkaline->Penetration Swells Cuticle Oxidant Oxidizing Agent (e.g., H2O2) Precursor 1-Hydroxyethyl 4,5-diamino pyrazole sulfate (Precursor) Oxidant->Precursor Oxidizes Precursor->Penetration Oxidized_Precursor Activated Precursor Precursor->Oxidized_Precursor Coupler Coupler Molecule Coupler->Penetration Oxidized_Precursor->Dye_Formation Hair_Dyeing_Workflow A Formulation Preparation: Mix Precursor, Coupler, and Alkaline Base B Developer Addition: Add Hydrogen Peroxide (Developer) A->B C Hair Swatch Application: Apply mixture to standardized hair swatches B->C D Incubation: Allow to process for a defined time (e.g., 30 min) C->D E Rinsing and Washing: Thoroughly rinse and wash the hair swatches D->E F Drying: Air-dry or use a standardized drying method E->F G Colorimetric Analysis: Measure color parameters (L*a*b*) using a colorimeter F->G H Performance Evaluation: Assess color intensity, wash fastness, and light stability G->H

References

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, synthesis, and analytical methods, presenting quantitative data in structured tables and outlining experimental protocols.

Chemical Identity and Physicochemical Properties

This compound is an organic compound primarily utilized as an intermediate in the formulation of oxidative hair dyes.[1][2] The presence of the pyrazole nucleus also suggests its potential as a scaffold in drug discovery, as pyrazole derivatives have shown a wide range of biological activities.[3] It is a salt formed from the 4,5-Diamino-1-(2-hydroxyethyl)pyrazole base and sulfuric acid, which enhances its stability.

Table 1: Chemical Identifiers

IdentifierValue
Chemical NameThis compound
IUPAC Name2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[4]
CAS Number155601-30-2[4][5][6][7][8][9][10][11][12]
Molecular FormulaC₅H₁₂N₄O₅S[4][5][6][11][12][13]
Molecular Weight240.24 g/mol [1][4][5][6]
Synonyms1-Hydroxyethyl 4,5-diamino pyrazole sulfate, Colorex WP5[4]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical FormWhite to light pink crystalline powder[6][11][12]
Melting Point>183°C to 190°C[6][7]
Purity95% to 99.8%[2][6]
Density1.69 - 1.87 g/cm³ (at 20°C)[1][7]
Vapor Pressure0 - 0.003 Pa (at 20-90°C)[1][7]
SolubilitySlightly soluble in DMSO and Methanol[1][7]

Molecular Structure Visualization

The structure consists of a pyrazole ring substituted with two amino groups, a hydroxyethyl group, and is salified with sulfuric acid.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis Workflow

A patented method for the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and its acid addition salts involves a multi-step process.[14][15] The workflow provides a convenient route starting from commercially available reagents.

Caption: Patented synthesis workflow for this compound.

A detailed protocol based on one synthetic route is as follows:

  • Step 1: Formation of Intermediate (I) : An alkyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an alkanol solvent. The mixture is heated to form a solution of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.[14]

  • Step 2: Subsequent Transformations : The resulting intermediate undergoes a series of transformations including hydrolysis, decarboxylation, nitrosation, and finally reduction to yield the 4,5-diamino-1-(2'-hydroxyethyl)pyrazole base.[15]

  • Step 3: Salt Formation : The final base product is dissolved in an alkanol and contacted with an inorganic acid, such as sulfuric acid, to precipitate the corresponding acid salt.[14] The product is then collected by filtration, washed, and dried.[14]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[16]

  • Objective : To determine the purity and quantify the compound in a sample.

  • Column : Standard reverse-phase C18 column.

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid.

    • For standard analysis, phosphoric acid is used.[16]

    • For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.[16]

  • Detection : UV detector at a wavelength suitable for the chromophore.

  • Application Notes : This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[16]

Toxicokinetics Analysis Protocol

The toxicokinetics of the compound were evaluated in Wistar Kyoto rats.[2]

  • Administration : Radiolabeled ¹⁴C-1-hydroxyethyl 4,5-diamino pyrazole sulfate was administered via single dermal application, oral gavage, or intravenous (i.v.) injection.[2]

  • Sample Collection : Urine and feces were collected at multiple time points (e.g., 0-8h, 8-24h, up to 120h). Blood was also sampled at various intervals post-administration.[2]

  • Analysis :

    • Radioactivity Measurement : Total radioactivity was measured in urine, feces, and selected tissues to determine absorption, distribution, and excretion.[2]

    • Metabolite Profiling : Pooled urine and feces samples were analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites.[2]

Applications in Research and Development

Cosmetic Science

The primary application of this compound is as a precursor, or "primary intermediate," in oxidative hair dye formulations. In this context, it is mixed with an oxidizing agent (like hydrogen peroxide) and a "coupler" compound. The precursor is oxidized to a reactive intermediate that then combines with the coupler to form the final dye molecule within the hair shaft, leading to a permanent color.[2] It is used in concentrations up to 3-4.8% in hair dye products before dilution.[17]

Pharmaceutical and Drug Development

While this specific sulfate salt is mainly known for its use in cosmetics, the pyrazole core structure is a "privileged scaffold" in medicinal chemistry.[3] Pyrazole derivatives are found in numerous approved drugs and are investigated for a wide range of therapeutic activities, including anti-inflammatory, antineoplastic, and antibacterial properties.[3] Therefore, this compound serves as a valuable starting material or intermediate for synthesizing novel pyrazole-based compounds for drug discovery and development.[18]

References

In-Depth Technical Guide: Solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS No. 155601-30-2). This compound is a key primary intermediate used in oxidative hair dye formulations.[1][2][3][4][5][6][7][8] Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing the dyeing process.

Physicochemical Properties

This compound is a water-soluble, low molecular weight powder.[9] Its structure, featuring amino and hydroxyl groups, contributes to its polarity and solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubilityTemperature (°C)
Water666 g/L20
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
Water/Acetone> 10%Not Specified

Data sourced from a safety assessment report of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate.[10]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the public literature, a general and widely accepted method for determining the solubility of a solid organic compound, such as this one, is the equilibrium solubility method .[11][12]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, propylene glycol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments can determine the minimum time required to reach equilibrium.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L or mg/mL.

Role in Oxidative Hair Dyeing

This compound acts as a primary intermediate or "precursor" in oxidative hair dye formulations.[1][13][14] The hair dyeing process is a chemical reaction that takes place within the hair shaft.

The general mechanism involves:

  • Alkalizing Agent: An alkaline substance, such as ammonia, is used to swell the hair cuticle, allowing the dye components to penetrate the hair cortex.[5][15][16]

  • Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate (this compound).[5][15][16]

  • Coupling Reaction: The oxidized primary intermediate then reacts with a "coupler" molecule to form large, colored molecules. These newly formed dye molecules are trapped within the hair cortex, resulting in a long-lasting color.[5][15][16] The final color depends on the specific combination of the primary intermediate and the coupler used.[14]

Experimental Workflow: Oxidative Hair Dyeing Process

The following diagram illustrates the logical workflow of the oxidative hair dyeing process utilizing this compound.

G cluster_0 Formulation Components cluster_1 Hair Dyeing Process A This compound (Primary Intermediate) E Mixing of Formulation Components A->E B Coupler Molecule B->E C Alkalizing Agent (e.g., Ammonia) C->E D Oxidizing Agent (e.g., Hydrogen Peroxide) D->E F Application to Hair E->F G Penetration into Hair Cortex F->G H Oxidation of Primary Intermediate G->H I Coupling Reaction H->I J Formation of Large Dye Molecules I->J K Color Development within Hair Shaft J->K

Caption: Workflow of the oxidative hair dyeing process.

This guide provides a foundational understanding of the solubility of this compound and its application in hair coloring. Further research to quantify its solubility in a broader range of cosmetic solvents would be beneficial for optimizing new and existing hair dye formulations.

References

The Emergence of Pyrazole-Based Diamines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazole-based diamines. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, acting as crucial scaffolds in the development of novel therapeutics. This document details key historical milestones, provides in-depth experimental protocols for the synthesis of various aminopyrazoles and diaminopyrazoles, and presents quantitative data in structured tables for comparative analysis. Furthermore, it explores the mechanism of action of a notable pyrazole-based diamine, Disperazol, through a detailed signaling pathway diagram, offering insights into its role in combating bacterial biofilms.

Introduction: The Pyrazole Core and the Significance of Amino Functionalities

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in the development of pharmaceuticals since its discovery. The introduction of amino groups to this scaffold gives rise to aminopyrazoles and diaminopyrazoles, significantly expanding the chemical space and biological potential of this privileged structure. These amino functionalities serve as key pharmacophoric features and versatile synthetic handles for further molecular elaboration, leading to compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3]

A Historical Journey: From Pyrazole's Discovery to the Dawn of Diamines

The story of pyrazole-based diamines begins with the foundational discovery of the parent pyrazole ring. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative.[4] This was followed by the first synthesis of the unsubstituted pyrazole by Edward Buchner in 1889. The specific exploration of pyrazole-based diamines has a history rooted in the late 19th century. A pivotal moment in this journey was the first reported synthesis of a diaminopyrazole in 1884 by Rothenburg, who achieved this by condensing malononitrile with hydrazine.[1] This reaction laid the groundwork for the synthesis of 3,5-diaminopyrazoles, a class of compounds that continues to be of significant interest today.

Synthetic Methodologies: A Detailed Look at Key Experimental Protocols

The synthesis of pyrazole-based diamines can be broadly categorized based on the position of the amino groups on the pyrazole ring. This section provides detailed experimental protocols for the synthesis of 3,5-diaminopyrazoles and 4-aminopyrazoles, two of the most common and synthetically important isomers.

Synthesis of 3,5-Diaminopyrazoles via Condensation of Malononitrile and Hydrazine

One of the most direct and historically significant methods for synthesizing 3,5-diaminopyrazoles is the condensation reaction between malononitrile and hydrazine.[1]

Experimental Protocol:

  • Reaction: Malononitrile + Hydrazine Hydrate → 3,5-Diamino-1H-pyrazole

  • Reagents and Solvents: Malononitrile, Hydrazine Hydrate, Ethanol.

  • Procedure:

    • Dissolve malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Quantitative Data: The yield of this reaction is typically high, often exceeding 80%.

Knorr Synthesis of 4-Aminopyrazoles

The Knorr pyrazole synthesis is a classic and versatile method for preparing pyrazoles, which can be adapted to synthesize 4-aminopyrazoles.[4][5] This method typically involves the reaction of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine. To introduce the 4-amino group, a common strategy is to start with a 4-nitro-substituted pyrazole precursor, which is then reduced.

Experimental Protocol: Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles

Step 1: N-Alkylation of 4-Nitropyrazole

  • Reaction: 4-Nitropyrazole + Alcohol → 1-Alkyl-4-nitropyrazole

  • Reagents and Solvents: 4-Nitropyrazole, primary or secondary alcohol, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF).

  • Procedure (Mitsunobu Reaction):

    • Dissolve 4-nitropyrazole, the desired alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Add DEAD or DIAD dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction: 1-Alkyl-4-nitropyrazole → 1-Alkyl-4-aminopyrazole

  • Reagents and Solvents: 1-Alkyl-4-nitropyrazole, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Methanol.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the 1-alkyl-4-nitropyrazole in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the 1-alkyl-4-aminopyrazole.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pyrazole-based diamines, providing a basis for experimental planning and comparison.

Synthesis of 3,5-Diaminopyrazoles
Starting Materials Reagents Reaction Conditions Yield
Malononitrile, Hydrazine HydrateEthanolReflux, 2-4 hours>80%
Substituted Malononitriles, Hydrazine HydrateEthanolReflux, 4-6 hours70-95%
Knorr Synthesis of 4-Aminopyrazoles (Two-Step)
Step Starting Materials Reaction Conditions Yield
1. N-Alkylation (Mitsunobu)4-Nitropyrazole, Alcohol, PPh3, DEADTHF, 0°C to rt, 12-16 hours60-90%
2. Nitro Reduction (Hydrogenation)1-Alkyl-4-nitropyrazole, H2, Pd/CEthanol, rt, 1-3 atm H2, 2-6 hours>95%

Mechanism of Action: Disperazol and the c-di-GMP Signaling Pathway

A compelling example of a modern therapeutic application of pyrazole-based diamines is Disperazol (a 3,5-diamino-1H-pyrazole derivative), which has shown promise in combating antibiotic-resistant biofilms of Pseudomonas aeruginosa.[6][7] Disperazol functions by interfering with the cyclic di-guanosine monophosphate (c-di-GMP) signaling pathway, a key regulator of biofilm formation in many bacteria.[8]

High intracellular levels of c-di-GMP promote biofilm formation, while low levels lead to biofilm dispersal.[8] Disperazol acts by stimulating the activity of a specific phosphodiesterase (PDE) enzyme in P. aeruginosa called BifA.[9] PDEs are responsible for the degradation of c-di-GMP. By activating BifA, Disperazol effectively lowers the intracellular concentration of c-di-GMP, triggering the dispersal of the biofilm and rendering the bacteria more susceptible to conventional antibiotics.[8][9]

Below is a Graphviz diagram illustrating the simplified signaling pathway of Disperazol's action.

Disperazol_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa DGC Diguanylate Cyclase (DGC) c_di_GMP High c-di-GMP DGC->c_di_GMP Synthesizes PDE Phosphodiesterase (PDE) (e.g., BifA) Low_c_di_GMP Low c-di-GMP PDE->Low_c_di_GMP Degrades c-di-GMP to Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Promotes Disperazol Disperazol Disperazol->PDE Stimulates Biofilm_Dispersal Biofilm Dispersal Low_c_di_GMP->Biofilm_Dispersal Promotes

References

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate literature review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate in the cosmetics and pharmaceutical industries.

Introduction

This compound (CAS No: 155601-30-2) is an organic compound primarily utilized as a precursor in oxidative hair dye formulations.[1][2][3][4] Its sulfate salt form enhances stability and handling properties, making it a preferred choice in cosmetic manufacturing.[1] It appears as a white to off-white crystalline powder.[1] This technical guide provides a comprehensive review of its chemical and physical properties, synthesis methods, applications, and safety and toxicological data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing key data for researchers and chemical professionals.

PropertyValueSource(s)
CAS Number 155601-30-2[5][6][7]
Molecular Formula C₅H₁₂N₄O₅S[5][7][8]
Molecular Weight 240.24 g/mol [5][7][8]
IUPAC Name 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[5][9]
Synonyms 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, Colorex WP5[5]
Melting Point >183°C[10]
Density 1.69-1.87 at 20°C[10]
Vapor Pressure 0-0.003Pa at 20-90℃[10]
Solubility DMSO (Slightly), Methanol (Slightly)[10]
Purity 96.8% to 99.8%[4]
Storage Temperature Room Temperature, Sealed in dry conditions[10]

Synthesis and Manufacturing

Several methods for the synthesis of this compound are documented in scientific literature and patents.

Synthesis via Catalyzed Hydrogenation

A common method involves the catalyzed hydrogenation of an intermediate.[4]

Experimental Protocol:

  • N-hydroxyethyl-substitution: 3,5-dibromo-4-nitropyrazole is reacted with sodium hydride and a hydroxyethylhalide.

  • Amination: The resulting N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole is heated with benzylamine to yield a 5-amino-3-bromo-4-nitropyrazole derivative.

  • Hydrogenation: The intermediate is then reduced via catalyzed hydrogenation to produce the final product, 1-hydroxyethyl 4,5-diamino pyrazole.

  • Salt Formation: The pyrazole is reacted with sulfuric acid to form the stable sulfate salt.

Synthesis from Alkyl (ethoxymethylene)cyanoacetate

A patented process provides an alternative route that avoids certain costly isolation and recrystallization steps.[11]

Experimental Protocol:

  • Initial Reaction: An alkyl (ethoxymethylene)cyanoacetate is heated with 2-hydroxyethylhydrazine in an alkanol to form a solution of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.

  • Nitrosation: The resulting solution is treated with an aqueous solution of a metal nitrite and a strong mineral acid to produce 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.

  • Hydrogenation: The nitroso-pyrazole solution is then subjected to hydrogenation in the presence of an insoluble catalyst.

  • Catalyst Removal: The hydrogenation catalyst is removed by filtration.

  • Crystallization: The filtrate is cooled, and sulfuric acid is added to crystallize the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt.

  • Isolation: The product is collected by filtration, washed with methanol, and dried.[11]

A workflow for this synthesis is visualized below.

G cluster_synthesis Synthesis Workflow A Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine B Heat in Alkanol A->B Step 1 C 5-amino-4-alkoxycarbonyl-1- (2'-hydroxyethyl)pyrazole B->C D Add Metal Nitrite + Mineral Acid C->D Step 2 E 5-amino-1-(2'-hydroxyethyl) -4-nitrosopyrazole D->E F Hydrogenation (with catalyst) E->F Step 3 G 4,5-diamino-1-(2'-hydroxyethyl)pyrazole F->G H Add Sulfuric Acid G->H Step 4 I Final Product: This compound H->I

Synthesis of this compound.

Applications

The primary application of this compound is in the cosmetics industry.

  • Oxidative Hair Dyes : It serves as a "precursor" or primary intermediate in permanent hair coloring products.[1][4] In a typical formulation, it is activated by an oxidant (like hydrogen peroxide) and then reacts with a "coupler" to form the final dye molecule that colors the hair.[4] It is used in concentrations up to 4.8% in hair dye products, which is diluted to 2.4% before use.[4]

  • Pharmaceutical Intermediate : It is also noted for its role as a foundational building block in the synthesis of pharmaceutical compounds.[12]

The diagram below illustrates its function in hair dye formulations.

G cluster_hairdye Role in Oxidative Hair Dyeing Precursor This compound (Precursor) Activated Activated Precursor Precursor->Activated Oxidation Oxidant Oxidizing Agent (e.g., Hydrogen Peroxide) Oxidant->Activated FinalDye Final Dye Molecule (Colors Hair) Activated->FinalDye Coupling Reaction Coupler Coupler Molecule Coupler->FinalDye

Mechanism of action in oxidative hair dye formulations.

Safety and Toxicology

Extensive safety evaluations have been conducted on this compound, particularly for its use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in oxidative hair dye formulations.[4]

Toxicological EndpointResult / FindingSource(s)
Acute Oral Toxicity (Rats) LD₅₀ > 2000 mg/kg body weight. No mortalities or systemic toxicity observed.[4]
Acute Inhalation Toxicity LC₅₀ > 5.24 g/m³.[4]
Skin Irritation Causes skin irritation.[9]
Eye Irritation Causes serious eye irritation/damage.[8][9]
Skin Sensitization May cause an allergic skin reaction.[5][8]
Genotoxicity The majority of in vitro and in vivo genotoxicity tests were negative.[4]
Carcinogenicity Data not available, but low potential for systemic effects suggests low risk.[4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[5][8]

Handling Precautions:

Due to its potential as an irritant and sensitizer, appropriate personal protective equipment should be used when handling this compound. This includes:

  • Wearing protective gloves, clothing, and eye/face protection.[8][9]

  • Using only in well-ventilated areas and avoiding breathing dust.[9]

  • Washing skin thoroughly after handling.[9]

  • Avoiding release to the environment.[8]

References

synonyms for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

This technical guide provides a comprehensive overview of this compound, a key ingredient in the cosmetics industry. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, applications, mechanism of action, and extensive safety and toxicological data.

Chemical Identity and Synonyms

This compound is a heterocyclic compound primarily used as a precursor in oxidative hair dye formulations.[1][2] Its stability and handling properties are enhanced by its salt form with sulfuric acid.[3]

A variety of synonyms and trade names are used to identify this compound:

Type Name/Identifier
IUPAC Name 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[4]
CAS Number 155601-30-2[5]
EC Number 429-300-3
Synonyms 1-(2-Hydroxyethyl)-4,5-diaminopyrazole sulfate[6], 4,5-Diamino-1-(β-hydroxyethyl)pyrazole sulfate, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate[4], Colorex WP5[4], Pyrazol DHE, WR18247
INCI Name 1-HYDROXYETHYL 4,5-DIAMINO PYRAZOLE SULFATE

Physicochemical Properties

Property Value
Molecular Formula C₅H₁₂N₄O₅S[5]
Molecular Weight 240.24 g/mol [4][5]
Appearance White to off-white or pink crystalline powder
Solubility Water soluble[1]
Purity 96.8% to 99.8%[1]

Applications and Mechanism of Action in Hair Coloration

This compound functions as a primary intermediate, or precursor, in permanent oxidative hair dye formulations.[3] The hair dyeing process involves a chemical reaction where the precursor is mixed with a developer (an oxidizing agent, typically hydrogen peroxide) and a coupler.[7]

The mechanism can be summarized as follows:

  • The precursor is oxidized by the developer.

  • The oxidized precursor then reacts with a coupler.

  • This reaction forms larger dye molecules within the hair shaft, resulting in a stable and long-lasting color.[7]

The final color obtained depends on the specific combination of precursors and couplers used.[3]

Below is a diagram illustrating the oxidative hair dyeing workflow.

HairDyeingProcess cluster_0 Preparation cluster_1 Application and Reaction cluster_2 Result Precursor Precursor Mixing Mixing Precursor->Mixing Coupler Coupler Coupler->Mixing Developer Developer Developer->Mixing Application Application Mixing->Application Apply to hair Penetration Penetration Application->Penetration Dye penetrates hair shaft Oxidation Oxidation Penetration->Oxidation Precursor is oxidized Coupling Coupling Oxidation->Coupling Reacts with coupler Final_Color Stable Hair Color Coupling->Final_Color Forms large dye molecules

Oxidative Hair Dyeing Process

Synthesis

A common method for synthesizing this compound involves a multi-step process. One documented procedure starts with 3,5-dibromo-4-nitropyrazole, which is reacted with a hydroxyethylhalide.[1] The resulting intermediate undergoes further reactions, including substitution with benzylamine and subsequent catalytic hydrogenation to yield the final product.[1]

A patented process outlines a synthesis beginning with the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol.[8] This is followed by a series of transformations to produce the final sulfuric acid salt of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole.[8]

Toxicological and Safety Data

Extensive toxicological studies have been conducted to assess the safety of this compound for its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as an oxidative hair dye ingredient in the present practices of use and concentration.[1] Similarly, the Scientific Committee on Consumer Safety (SCCS) has stated that at a maximum on-head concentration of 3.0%, it does not pose a risk to consumer health, apart from its sensitizing potential.[1]

Acute Toxicity
Study Type Species Dose/Concentration Results
Oral LD50 Rat>2000 mg/kg bw[9]No mortality or clinical signs of systemic toxicity. Orange-colored urine was observed.[9]
Inhalation Rat5.24 ± 0.31 g/m³ (4-hour exposure)[10]No mortality or clinical signs of systemic toxicity.
Skin and Eye Irritation
Study Type Species Results
Skin Irritation RabbitSlight erythema observed at 1 and 24 hours post-patch removal.[9]
Eye Irritation Not specifiedCauses serious eye damage.
Dermal Sensitization
Study Type Species Results
Magnusson-Kligman Guinea Pig Maximization Guinea PigPotent contact allergen with a 100% sensitization rate in one study.[10]
Buehler Test Guinea PigNot a dermal sensitizer in another study.[1]
Genotoxicity

A battery of in vitro and in vivo tests has been performed to assess the genotoxic potential of this compound. The majority of these studies have returned negative results, indicating a low potential for genotoxicity.[1]

Test System Result
Ames Test Salmonella typhimuriumNegative
Chromosome Aberration Test Human peripheral blood lymphocytesNegative[1]
In vivo Clastogenicity Not specifiedNot clastogenic[1]
Carcinogenicity

While no specific carcinogenicity studies on this compound were identified, the overall negative results from genotoxicity tests and other toxicological data have led regulatory bodies to consider it safe for its intended use.[1]

Experimental Protocols

In Vitro Percutaneous Absorption Study

This study is crucial for determining the amount of a substance that can pass through the skin and become systemically available.

PercutaneousAbsorption Start Start Prepare_Skin Prepare excised pig skin samples Start->Prepare_Skin Mount_Skin Mount skin in diffusion cells Prepare_Skin->Mount_Skin Apply_Formulation Apply hair dye formulation containing radiolabeled compound Mount_Skin->Apply_Formulation Incubate Incubate at controlled temperature Apply_Formulation->Incubate Collect_Receptor Collect receptor fluid at time intervals Incubate->Collect_Receptor Separate_Skin Separate stratum corneum from dermis/epidermis Collect_Receptor->Separate_Skin Extract_Skin Extract skin compartments Separate_Skin->Extract_Skin Quantify Quantify radioactivity in all samples via HPLC Extract_Skin->Quantify Analyze Calculate absorption and penetration rates Quantify->Analyze End End Analyze->End

Workflow for In Vitro Percutaneous Absorption

Methodology:

  • Skin Preparation: Excised pig skin is used as a model for human skin.[11] The skin is dermatomed to a specific thickness.

  • Diffusion Cell Setup: The skin samples are mounted in flow-through diffusion cells, separating a donor and a receptor chamber.

  • Formulation Application: A hair dye formulation containing a known concentration of radiolabeled this compound is applied to the surface of the skin.

  • Incubation: The diffusion cells are maintained at a physiological temperature. The receptor fluid, which mimics blood flow, is continuously collected.

  • Sample Collection and Analysis: At the end of the exposure period, the skin surface is washed. The stratum corneum is removed from the underlying epidermis and dermis by tape-stripping. The different skin layers and the receptor fluid are analyzed for the presence of the radiolabeled compound using techniques like High-Performance Liquid Chromatography (HPLC).[1]

  • Data Interpretation: The amount of the compound in the receptor fluid and the deeper skin layers represents the systemically available dose.

Acute Oral Toxicity Study (Limit Test)

This study provides information on the short-term toxicity of a substance when ingested.

Methodology:

  • Animal Model: Sprague Dawley rats are typically used.[1]

  • Dosing: A single high dose of the test substance (e.g., 2000 mg/kg body weight) is administered to a group of animals via oral gavage.[9]

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[9]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to examine for any abnormalities in the organs.[9]

Conclusion

This compound is a well-characterized compound with a primary application as an oxidative hair dye precursor. Its synthesis, mechanism of action, and toxicological profile have been extensively studied. The available data from regulatory bodies and scientific literature support its safe use in cosmetic formulations under the specified conditions. This guide provides essential technical information for professionals involved in the research, development, and safety assessment of cosmetic products.

References

Methodological & Application

Analytical Methods for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate in the manufacturing of hair dyes and a compound of interest in cosmetic safety assessments. The following sections detail validated High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods suitable for quality control, stability testing, and impurity profiling.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of this compound and other hair dye components in cosmetic formulations.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)5 - 168 µg/g[1]
Limit of Quantitation (LOQ)16 - 504 µg/g[1]
Recovery81.4% - 109.6%[1]
Linearity (Correlation Coefficient, r)> 0.999[1]
Relative Standard Deviation (RSD)< 5%[1]
Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 0.5 g of the cosmetic sample into a suitable vessel.

  • Add 10 mL of a 70% ethanol solution containing sodium bisulfite.

  • Sonicate the mixture for 15 minutes.

  • Dilute the extracted sample to 25 mL with the sodium bisulfite solution.

  • Filter the solution through a 0.45-µm membrane filter prior to injection.[1]

2. HPLC-DAD Conditions:

  • Column: Waters Atlantis® T3 MV Kit (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile)[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution: [2]

    Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
    0 100 0
    1 100 0
    20 81 19
    30 20 80
    35 20 80
    40 5 95
    50 5 95
    53 100 0

    | 74 | 100 | 0 |

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 - 35 °C[1]

  • Detection Wavelengths: 235 nm and 280 nm[1]

  • Injection Volume: Not specified.

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis s1 Weigh 0.5g Sample s2 Add 10mL 70% Ethanol with Sodium Bisulfite s1->s2 s3 Sonicate for 15 min s2->s3 s4 Dilute to 25mL s3->s4 s5 Filter (0.45µm) s4->s5 h1 Inject Sample s5->h1 h2 Gradient Elution (Waters Atlantis T3) h1->h2 h3 DAD Detection (235nm & 280nm) h2->h3 d1 Quantification (External Standard) h3->d1

Caption: HPLC-DAD analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the determination of this compound in complex matrices and for metabolite identification studies.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)Not specified for target analyte
Limit of Quantitation (LOQ)Not specified for target analyte
RecoveryNot specified for target analyte

Note: While a specific LC-MS/MS method for a range of hair dyes is detailed, the quantitative performance for this compound is not explicitly stated in the referenced literature.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the well-mixed sample into a 20-mL volumetric flask.

  • Add 15 mL of 0.1% ascorbic acid in 50% methanol solution.

  • Sonicate for 30 minutes.

  • Add 0.1% ascorbic acid in 50% methanol solution to the volume.

  • Filter the solution with a 0.22 µm membrane filter to obtain the sample solution.[3]

2. LC-MS/MS Conditions:

  • Column: CORTECS UPLC C18+ (1.6 µm, 2.1 mm i.d. × 10 cm)[3]

  • Column Temperature: 30°C[3]

  • Mobile Phase A: Dissolve and dilute 0.63 g of ammonium formate with deionized water to 1000 mL. Adjust pH to 3.5 with formic acid.[3]

  • Mobile Phase B: Mix methanol and acetonitrile in a 1:1 (v/v) ratio.[3]

  • Gradient Program: [3]

    Time (min) Solvent A (%) Solvent B (%)
    0 → 1 98 → 98 2 → 2
    1 → 3 98 → 95 2 → 5
    3 → 4 95 → 90 5 → 10
    4 → 8.5 90 → 20 10 → 80
    8.5 → 10 20 → 5 80 → 95
    10 → 12.5 5 → 5 95 → 95
    12.5 → 13 5 → 98 95 → 2

    | 13 → 15 | 98 → 98 | 2 → 2 |

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 3 µL[3]

  • Ion Source: Electrospray Ionization (ESI)[3]

  • Capillary Voltage: 2.85 KV[3]

  • Ion Source Temperature: 150°C[3]

  • Desolvation Temperature: 500°C[3]

  • Cone Gas Flow Rate: 30 L/hr[3]

  • Desolvation Flow Rate: 650 L/hr[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Weigh ~1g Sample s2 Add 15mL 0.1% Ascorbic Acid in 50% Methanol s1->s2 s3 Sonicate for 30 min s2->s3 s4 Dilute to 20mL s3->s4 s5 Filter (0.22µm) s4->s5 l1 Inject Sample s5->l1 l2 Gradient Elution (CORTECS UPLC C18+) l1->l2 l3 ESI-MS/MS Detection (MRM Mode) l2->l3 d1 Quantification & Confirmation l3->d1

Caption: LC-MS/MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are crucial for ensuring the quality and safety of products containing this compound. The relationship between the analytical method, the product, and regulatory compliance is outlined below.

Logical_Relationship Product Hair Dye Formulation Analyte This compound Product->Analyte contains Method Analytical Method (HPLC or LC-MS/MS) Analyte->Method is quantified by QC Quality Control Method->QC enables Safety Safety Assessment Method->Safety supports Compliance Regulatory Compliance QC->Compliance Safety->Compliance

Caption: Relationship between analytical methods, product quality, and regulatory compliance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate in the synthesis of pharmaceuticals and a component in cosmetic formulations.[1][2] A robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is described for the determination of purity and the separation of the active pharmaceutical ingredient (API) from its potential degradation products. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies.

Introduction

This compound is a heterocyclic compound used primarily as a precursor in oxidative hair dyes.[3] Its purity is crucial for the safety and efficacy of the final product. HPLC is a powerful analytical technique for assessing the purity of such compounds and for monitoring their stability under various stress conditions. This document provides a comprehensive guide to an HPLC method developed and validated for this purpose. The method is designed to be stability-indicating, meaning it can effectively separate the main compound from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and heat.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water (HPLC grade or Milli-Q)

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (NaOH), analytical grade

    • Hydrogen peroxide (H₂O₂), 30%, analytical grade

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis:

ParameterCondition
Mobile Phase 0.1% TFA in Water : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 20 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample by dissolving it in the mobile phase to achieve a nominal concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, forced degradation studies were performed. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with the mobile phase.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted with the mobile phase.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours and then dissolved in the mobile phase.

Data Presentation

System Suitability

System suitability parameters were assessed to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -5.8
Theoretical Plates > 20006500
Tailing Factor (Asymmetry) ≤ 2.01.2
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Forced Degradation Results

The method effectively separated the main peak from the degradation products.

Stress Condition% DegradationRetention Time of Degradants (min)Resolution (Rs)
Acid Hydrolysis 15.2%3.1, 4.53.5, 2.1
Base Hydrolysis 12.8%3.82.8
Oxidative Degradation 18.5%2.5, 6.74.2, 1.9
Thermal Degradation 5.1%7.22.5
Method Validation Summary

The method was validated according to ICH guidelines.

Linearity

Concentration (µg/mL)Peak Area
10120500
25301200
50602500
1001204800
1501807000
Correlation Coefficient (r²) 0.9998

Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%

Precision (Repeatability)

InjectionPeak Area
11204500
21205100
31203900
41205500
51204200
61205800
Mean 1204833
%RSD 0.07%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solution (100 µg/mL) start->prep_std prep_sample Prepare Sample Solution (100 µg/mL) start->prep_sample hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) inject Inject Samples prep_std->inject filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject hplc_system->inject run_hplc Chromatographic Run (20 min) inject->run_hplc detect UV Detection at 235 nm run_hplc->detect acquire_data Acquire Chromatograms detect->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Results (Purity, % Degradation) integrate->calculate report Generate Report calculate->report validation_pathway cluster_specificity Specificity & Stability cluster_performance Performance Characteristics cluster_robustness Reliability method Developed HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness (Variations in Flow, Temp) method->robustness forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal) specificity->forced_degradation Demonstrates validated_method Validated Stability-Indicating Method forced_degradation->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

References

Application Note: UPLC Method for the Separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method for the separation and analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate in the manufacturing of hair dyes and other cosmetic products.[1] This application note includes a comprehensive experimental protocol, data presentation in a tabular format, and a workflow diagram to guide researchers through the analytical process.

Introduction

This compound is a primary intermediate used in oxidative hair dye formulations.[1] Its purity and the profile of any potential impurities are critical for product safety and efficacy. Therefore, a reliable and efficient analytical method is essential for its characterization. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[2] This application note details a robust UPLC method for the separation of this compound from its potential impurities.

Experimental Protocols

Sample Preparation

Given that this compound is often found in a complex matrix such as a hair dye formulation, the following sample preparation protocol is recommended to ensure the analyte's stability and remove interfering substances. Aromatic amines can be prone to oxidation, so the use of an antioxidant like ascorbic acid is crucial.

Protocol:

  • Accurately weigh approximately 1.0 g of the sample (e.g., hair dye cream or powder) into a 20 mL volumetric flask.

  • Add 15 mL of a freshly prepared solution of 0.1% ascorbic acid in 50% methanol.

  • Sonicate the mixture for 30 minutes to ensure complete dissolution and extraction of the analyte.[3]

  • Allow the solution to cool to room temperature.

  • Bring the flask to volume with the 0.1% ascorbic acid in 50% methanol solution.[3]

  • Filter the solution through a 0.22 µm PTFE membrane filter to remove any particulate matter before injection.[3]

  • The resulting filtrate is the sample solution ready for UPLC analysis.

UPLC Instrumentation and Conditions

This method was developed for a standard UPLC system equipped with a photodiode array (PDA) detector.

ParameterCondition
Instrument UPLC System with PDA Detector
Column Reversed-phase C18 column (e.g., CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 2% B, 1-8 min: 2-30% B (linear), 8-8.1 min: 30-95% B (linear), 8.1-9 min: 95% B (hold), 9-9.1 min: 95-2% B (linear), 9.1-10 min: 2% B (hold)
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detection Wavelength 240 nm

Data Presentation

The following table summarizes the expected quantitative data for the UPLC method. These values are based on typical performance for similar aromatic amine analyses and should be validated in the user's laboratory.

ParameterExpected Value
Retention Time of Main Peak ~ 3.5 - 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the UPLC analysis of this compound.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing weigh Weigh Sample (1g) dissolve Add 15mL 0.1% Ascorbic Acid in 50% Methanol weigh->dissolve sonicate Sonicate for 30 min dissolve->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to 20mL cool->dilute filter Filter (0.22 µm PTFE) dilute->filter inject Inject 2 µL into UPLC filter->inject Sample Solution separate Separation on C18 Column (Gradient Elution) inject->separate detect PDA Detection at 240 nm separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for UPLC analysis.

Logical_Relationship cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Analytical Output uplc UPLC System column C18 Column uplc->column detector PDA Detector column->detector mobile_phase Mobile Phase (A: 0.1% Formic Acid, B: ACN) gradient Gradient Elution mobile_phase->gradient separation Separation of Analyte and Impurities gradient->separation flow_rate Flow Rate (0.4 mL/min) flow_rate->separation temperature Column Temp (30°C) temperature->separation detection_wl Wavelength (240 nm) quantification Accurate Quantification detection_wl->quantification separation->quantification

Caption: Logical relationship of UPLC method components.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate in relevant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and cosmetic safety assessment.

Introduction

This compound is an organic compound primarily utilized as a precursor in oxidative hair dye formulations.[1][2][3] Its chemical structure, containing primary amine groups, necessitates careful safety and toxicokinetic evaluation.[2] Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and selective method for the quantification of this analyte in various matrices, including cosmetic formulations and biological samples from toxicokinetic studies.[2][4]

This document outlines a representative LC-MS/MS method for the quantitative analysis of this compound.

Chemical Information:

  • Chemical Name: this compound[5]

  • CAS Number: 155601-30-2[5][6]

  • Molecular Formula: C₅H₁₂N₄O₅S[5][6]

  • Molecular Weight: 240.24 g/mol [5][7]

  • Monoisotopic Mass: 240.05284 Da[6]

Experimental Protocols

This section details the protocol for a representative LC-MS/MS method.

2.1. Sample Preparation

The following is a general protocol for the extraction of this compound from a cream-based cosmetic formulation.

  • Accurately weigh 100 mg of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of methanol.

  • Vortex for 2 minutes to ensure thorough mixing and initial dissolution.

  • Sonicate the mixture for 30 minutes at 50°C.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize insoluble excipients.[8]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).[8]

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[8]

2.2. Liquid Chromatography (LC) Method

For mass spectrometry compatible applications, it is recommended to use a mobile phase containing a volatile acid like formic acid instead of non-volatile acids such as phosphoric acid.[9][10]

  • Instrument: A Nexera UHPLC system or equivalent.[8]

  • Column: Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm, or a similar reverse-phase column.[8][10]

  • Mobile Phase A: Water with 0.1% Formic Acid[8]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min[8]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

2.3. Mass Spectrometry (MS) Method

  • Instrument: A triple quadrupole mass spectrometer (e.g., LCMS-8040) operating in positive electrospray ionization (ESI+) mode.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Source Temperature: 150°C

  • Nebulizer Gas Flow: 3 L/min

  • Drying Gas Flow: 15 L/min

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion corresponds to the protonated molecule of the free base [C₅H₁₀N₄O + H]⁺. The sulfate salt will dissociate in solution. The molecular weight of the free base is 142.16 g/mol .[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
4,5-Diamino-1-(2-hydroxyethyl)pyrazole143.1112.1 (Quantifier)10015
4,5-Diamino-1-(2-hydroxyethyl)pyrazole143.198.1 (Qualifier)10025

Quantitative Data

The following tables present representative quantitative data for the analysis of this compound.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,520
57,650
1015,100
5075,800
100152,500
500761,000
Linearity (r²) >0.995
LOD (ng/mL) 0.3
LOQ (ng/mL) 1.0

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
32.95 ± 0.186.198.3
7578.1 ± 3.24.1104.1
400390.5 ± 11.73.097.6

Diagrams

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg Sample add_solvent Add 5 mL Methanol weigh->add_solvent vortex Vortex 2 min add_solvent->vortex sonicate Sonicate 30 min at 50°C vortex->sonicate centrifuge Centrifuge 10,000 rpm, 10 min sonicate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 1 mL Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject 5 µL into LC-MS/MS filter->inject To Analysis separate Reverse-Phase Chromatography inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate Raw Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway

G cluster_products Product Ions parent Precursor Ion [M+H]⁺ m/z 143.1 frag1 Quantifier Ion [M+H - CH₂O]⁺ m/z 112.1 parent->frag1 Loss of Formaldehyde frag2 Qualifier Ion [M+H - C₂H₅NO]⁺ m/z 98.1 parent->frag2 Loss of Hydroxyethylamine

Caption: Proposed fragmentation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole.

References

Application Note: Structural Characterization of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate in the synthesis of various pharmaceutical compounds and a primary component in oxidative hair dyes.[1][2] Detailed protocols for ¹H and ¹³C NMR spectroscopic analysis are provided, along with an interpretation of the expected spectral data. This guide will serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analysis of this compound and its derivatives.

Introduction

This compound is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical industries.[1] Its bifunctional nature, featuring two adjacent amino groups and a hydroxyethyl substituent, makes it a versatile precursor for the synthesis of fused heterocyclic systems.[1] Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This document provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR.

Materials and Methods

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of labile protons (NH₂ and OH).[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard.

Results and Discussion

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on established chemical shift ranges for pyrazole derivatives and the influence of the substituents.[3][4][5]

Expected ¹H NMR Spectral Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~7.5Singlet1HPyrazole ring proton
NH₂ (C4)~4.5-5.5Broad Singlet2HAmino protons
NH₂ (C5)~4.5-5.5Broad Singlet2HAmino protons
-CH₂- (N1)~4.0Triplet2HMethylene adjacent to N1
-CH₂- (OH)~3.6Triplet2HMethylene adjacent to OH
-OH~4.0-5.0Broad Singlet1HHydroxyl proton

Note: The chemical shifts of NH₂ and OH protons are highly dependent on solvent, concentration, and temperature, and they may appear as broad signals or even be unobservable due to chemical exchange.[3]

Expected ¹³C NMR Spectral Data
SignalChemical Shift (δ, ppm)Assignment
C-3~135Pyrazole ring carbon
C-4~130Pyrazole ring carbon (bearing NH₂)
C-5~140Pyrazole ring carbon (bearing NH₂)
-CH₂- (N1)~50Methylene carbon adjacent to N1
-CH₂- (OH)~60Methylene carbon adjacent to OH

Note: The assignment of C-4 and C-5 can be confirmed using 2D NMR techniques such as HSQC and HMBC, which reveal correlations between protons and carbons.[3]

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integration & Referencing H->I J Assign 1H Signals (Chemical Shift, Multiplicity, Integration) I->J K Assign 13C Signals (Chemical Shift) I->K M Confirm Molecular Structure J->M K->M L Correlate 1H & 13C Data (Optional 2D NMR) L->M

Caption: Experimental workflow for NMR-based structural characterization.

Molecular Structure and Key NMR Correlations

The structure of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole is shown below with key atoms numbered for reference in the NMR discussion. The sulfate salt form is the subject of this analysis.[6][7][8]

Caption: Structure of the 4,5-Diamino-1-(2-hydroxyethyl)pyrazole cation.

The singlet observed for the H-3 proton is characteristic of a proton on a pyrazole ring without adjacent protons. The two triplets for the hydroxyethyl group arise from the coupling between the two methylene groups. The broadness of the NH₂ and OH signals is a common phenomenon due to rapid proton exchange with the solvent or other molecules.[3]

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. The combination of ¹H and ¹³C NMR provides a detailed and unambiguous confirmation of the compound's molecular structure. The protocols and expected spectral data presented in this application note serve as a practical guide for researchers and quality control analysts working with this important chemical intermediate. For more complex analyses, such as the identification of impurities or the study of tautomerism, advanced 2D NMR techniques may be employed.[3]

References

Application Notes and Protocols for Coupling Reactions with 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a versatile bifunctional molecule featuring two adjacent amino groups on a pyrazole core, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[1] Its primary application lies in the formation of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases.[2] This document provides detailed protocols for common coupling reactions involving this diaminopyrazole, enabling the synthesis of complex heterocyclic systems. The sulfate salt form enhances the compound's stability and handling properties.[3]

Physicochemical Properties

PropertyValueReference
CAS Number 155601-30-2[4]
Molecular Formula C₅H₁₂N₄O₅S[5]
Molecular Weight 240.24 g/mol [4]
Appearance White to off-white crystalline powder[3]
Purity 96.8% to 99.8%[6]

Application: Synthesis of Fused Heterocyclic Systems

The adjacent amino groups in this compound serve as nucleophilic centers that can react with various electrophilic reagents to construct fused ring systems. A prominent application is the synthesis of pyrazolo[3,4-b]pyridines through condensation with 1,3-dicarbonyl compounds, a reaction analogous to the Friedländer synthesis.[2][7] These fused heterocyclic scaffolds are prevalent in compounds with diverse biological activities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(2-Hydroxyethyl)-pyrazolo[3,4-b]pyridines via Condensation with 1,3-Dicarbonyl Compounds

This protocol describes a general method for the cyclocondensation of this compound with a 1,3-dicarbonyl compound to yield a substituted 1-(2-hydroxyethyl)-pyrazolo[3,4-b]pyridine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product diaminopyrazole This compound product 1-(2-Hydroxyethyl)-pyrazolo[3,4-b]pyridine Derivative diaminopyrazole->product + Dicarbonyl Solvent, Heat dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->product

Caption: General reaction scheme for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Solvent (e.g., glacial acetic acid, ethanol, N,N-dimethylformamide (DMF))

  • Optional: Catalyst (e.g., ZrCl₄, p-toluenesulfonic acid)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid, 10-20 mL per gram of diaminopyrazole).

  • Addition of Reagents: Add 1.0-1.2 equivalents of the 1,3-dicarbonyl compound to the solution. If a catalyst is used, it can be added at this stage (e.g., 0.1-0.3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Quantitative Data (Based on Analogous Reactions):

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundCatalyst/SolventYield (%)Reference
5-Amino-1-phenylpyrazoleAcetylacetoneAcetic AcidHigh[2]
5-Amino-1-phenylpyrazoleEthyl acetoacetateAcetic AcidHigh[2]
5-Amino-1-phenylpyrazoleα,β-Unsaturated KetonesZrCl₄ / DMF13-28N/A

Workflow for Synthesis and Characterization

G start Start: Reagents and Glassware Preparation reaction Cyclocondensation Reaction (Heating under Reflux) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

Caption: Workflow for the synthesis and characterization of pyrazolo[3,4-b]pyridines.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Glacial acetic acid is corrosive and has a strong odor.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of fused heterocyclic compounds. The provided protocols, based on established chemical principles for analogous compounds, offer a robust starting point for researchers to explore the synthesis of novel pyrazolo[3,4-b]pyridines and other related structures for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, with the CAS number 155601-30-2, is a heterocyclic amine compound primarily utilized as a precursor in oxidative hair dye formulations.[1] Its sulfate salt form enhances its stability and handling properties.[2] This pyrazole derivative functions by reacting with a coupling agent in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger colorant molecules that impart a stable and long-lasting color to the hair shaft.[3] The Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have assessed its safety for use in cosmetic products at specified concentrations.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical Form White to light pink crystalline powder
Molecular Weight 240.24 g/mol [6]
Melting Point 174.7 °C
log P (octanol/water) -1.75 at 30°C, pH 7.0
Water Solubility 666 g/L at 20°C
Purity (HPLC) 96.8 - 99.8%

Application in Oxidative Hair Dyes

This compound is a primary intermediate, or precursor, in permanent hair color products.[2][7] The application involves a three-component system:

  • The Precursor: this compound.

  • The Coupler: Aromatic compounds such as resorcinol, m-aminophenol, or 2-methylresorcinol that react with the oxidized precursor to form the final color.[7]

  • The Oxidizing Agent: Typically hydrogen peroxide, which both lightens the natural hair pigment and catalyzes the polymerization of the precursor and coupler.[7]

The process is usually carried out under alkaline conditions, facilitated by an alkalizing agent like ammonia or monoethanolamine, to open the hair cuticle and allow the dye molecules to penetrate.[7]

Mechanism of Action in Hair Dyeing

The mechanism of color formation is a classic example of oxidative condensation polymerization.

G cluster_0 Hair Fiber cluster_1 Hair Dye Formulation (Unmixed) cluster_2 Developer cluster_3 On-Head Application Hair Hair Shaft Precursor This compound Mixing Formulation + Developer Mixed Precursor->Mixing Coupler Coupler Molecule (e.g., Resorcinol) Coupler->Mixing Coupling Oxidized Precursor + Coupler Reaction Coupler->Coupling Oxidant Hydrogen Peroxide Oxidant->Mixing Oxidation Oxidation of Precursor Oxidant->Oxidation Initiates Alkali Alkalizing Agent (e.g., Ammonia) Alkali->Hair Swells Cuticle Alkali->Mixing Penetration Dye Precursors Penetrate Cuticle Mixing->Penetration Applied to Hair Penetration->Oxidation Oxidation->Coupling Polymerization Formation of Large Color Molecules Coupling->Polymerization ColoredHair Colored Hair Polymerization->ColoredHair Trapped in Cortex

Figure 1. Mechanism of oxidative hair dyeing.

Quantitative Data Summary

Use Concentrations

This compound is used in hair dye formulations at varying concentrations. The product containing 4.8% is diluted to 2.4% before use on the head.[4] The Scientific Committee on Consumer Safety (SCCS) has evaluated its use at a maximum on-head concentration of 3.0% after mixing with an oxidizing agent.[5][8]

Product TypeMaximum Use Concentration (as supplied)Maximum On-Head Concentration (after dilution)Reference
Oxidative Hair Dyes0.71% - 4.8%up to 3.0%[4][5]
In Vitro Percutaneous Absorption

Studies on porcine skin have been conducted to determine the dermal absorption of this compound.

FormulationSystemic Exposure (µg/cm²)Reference
3% in hair dye formulation without hydrogen peroxide3.8 ± 6.0[9]
3% in hair dye formulation with hydrogen peroxide1.163 ± 0.395[9]
Toxicological Data Summary

A battery of toxicological tests has been performed to establish the safety profile of this compound.

TestResultReference
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg body weight[9]
Acute Inhalation Toxicity (Rat) LC50 > 5.24 g/m³[9]
Bacterial Reverse Mutation Assay (Ames Test) Majority of results were negative[10]
In Vitro Mammalian Chromosomal Aberration Test Majority of results were negative[10]
Skin Sensitization (Buehler Test) No sensitizing potential at 40%[11]

Experimental Protocols

Formulation of a Representative Oxidative Hair Dye

This protocol describes the preparation of a simple, two-part oxidative hair dye system for in-vitro testing.

Part A: Dye Cream Base

IngredientFunctionConcentration (w/w %)
Cetearyl AlcoholEmollient, Thickener10.0
Ceteareth-20Emulsifier2.0
Glyceryl StearateEmulsifier1.5
Propylene GlycolSolvent, Humectant5.0
MonoethanolamineAlkalizing Agentq.s. to pH 9.5-10.5
This compound Precursor up to 3.0
2-MethylresorcinolCoupler(Molar equivalent to precursor)
Tetrasodium EDTAChelating Agent0.2
Sodium SulfiteAntioxidant0.5
Deionized WaterSolventq.s. to 100

Part B: Developer Cream

IngredientFunctionConcentration (w/w %)
Cetearyl AlcoholEmollient, Thickener4.0
Ceteareth-20Emulsifier1.0
Hydrogen Peroxide (35%)Oxidizing Agent17.1 (for 6% final)
Phosphoric AcidpH Adjusterq.s. to pH 2.5-3.5
Tetrasodium EDTAChelating Agent0.1
Deionized WaterSolventq.s. to 100

Protocol:

  • Preparation of Dye Cream (Part A):

    • In a primary vessel, heat the deionized water to 75-80°C.

    • Add propylene glycol, tetrasodium EDTA, and sodium sulfite. Mix until dissolved.

    • In a separate vessel, melt the cetearyl alcohol, ceteareth-20, and glyceryl stearate at 75-80°C.

    • Add the oil phase to the water phase with homogenization.

    • Cool the emulsion to 40-45°C while stirring.

    • In a separate beaker, dissolve the this compound and 2-methylresorcinol in a small amount of warm water and add to the cream base.

    • Adjust the pH to 9.5-10.5 using monoethanolamine.

    • Continue stirring until the cream is uniform and cool to room temperature.

  • Preparation of Developer Cream (Part B):

    • Follow a similar emulsification process as for the dye cream, omitting the dye components and antioxidant.

    • After cooling the emulsion, slowly add the hydrogen peroxide under constant, slow stirring.

    • Adjust the pH to 2.5-3.5 with phosphoric acid.

  • Application:

    • Mix Part A and Part B in a 1:1 ratio immediately before use.

    • Apply the mixture to hair tresses for 30 minutes.

    • Rinse thoroughly with water and a standard shampoo.

G cluster_PartA Part A: Dye Cream cluster_PartB Part B: Developer cluster_Application Application A1 Heat Water Phase A3 Emulsify A1->A3 A2 Melt Oil Phase A2->A3 A4 Cool A3->A4 A5 Add Dyes & Adjust pH A4->A5 C1 Mix Part A & Part B (1:1) A5->C1 B1 Prepare Cream Base B2 Add H2O2 & Adjust pH B1->B2 B2->C1 C2 Apply to Hair C1->C2 C3 Rinse & Shampoo C2->C3

Figure 2. Workflow for hair dye formulation.

In Vitro Percutaneous Absorption using Franz Diffusion Cells

This protocol is based on the OECD Guideline 428 for skin absorption.

Materials:

  • Franz diffusion cells

  • Excised porcine or human skin

  • Receptor fluid (e.g., phosphate-buffered saline with antibiotics)

  • Test hair dye formulation

  • Analytical method for quantification (e.g., HPLC)

Protocol:

  • Prepare skin membranes of a defined thickness (e.g., 500-1000 µm) and mount them in the Franz diffusion cells, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with receptor fluid and maintain at 32 ± 1°C.

  • Apply a known quantity of the final mixed hair dye formulation (e.g., 10-20 mg/cm²) to the skin surface in the donor chamber.

  • After a defined exposure time simulating consumer use (e.g., 30 minutes), remove the formulation from the skin surface by washing.

  • Collect samples from the receptor fluid at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • At the end of the experiment, dismount the skin. Separate the epidermis and dermis.

  • Extract the this compound from the skin layers and the washing solutions.

  • Quantify the amount of the substance in the receptor fluid, skin extracts, and washing solutions using a validated analytical method.

G P1 Prepare Skin Membrane P2 Mount on Franz Cell P1->P2 P3 Apply Test Formulation P2->P3 P4 Exposure Period (e.g., 30 min) P3->P4 P5 Remove Formulation P4->P5 P6 Collect Receptor Fluid Samples P5->P6 P7 Dismount & Extract Skin P6->P7 P8 Quantify with HPLC P7->P8

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a summary of the OECD Guideline 471. Principle:

The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test substance is assessed for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium. Protocol:

  • Select at least five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Perform the assay with and without a metabolic activation system (S9 mix, a rat liver homogenate). 3. Plate Incorporation Method: Mix the test substance at several dose levels, the bacterial culture, and (if required) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Pre-incubation Method: Incubate the test substance, bacterial culture, and S9 mix (if required) at 37°C before mixing with the top agar and pouring onto plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test

This protocol is a summary of the OECD Guideline 473. [4][12] Principle:

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. [4][12][13] Protocol:

  • Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes). [4]2. Expose cell cultures to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9 mix.

  • After the exposure period, wash the cells and add fresh medium.

  • At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid).

  • Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

  • Analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible and significant increase at one or more concentrations. [2]

Conclusion

This compound is a key ingredient in modern oxidative hair color formulations, enabling the creation of a wide range of vibrant and lasting shades. Its application is supported by a comprehensive body of scientific data, including detailed safety assessments by regulatory bodies. The protocols outlined in these notes provide a framework for the formulation, efficacy testing, and safety evaluation of cosmetic products containing this ingredient, ensuring both performance and consumer safety.

References

Unveiling the Research Potential of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a heterocyclic organic compound primarily documented for its application as a precursor in oxidative hair dye formulations. However, its core structure, a substituted diaminopyrazole, is a recognized "privileged scaffold" in medicinal chemistry, suggesting a broader, yet largely unexplored, potential in biomedical research and drug discovery. This document provides detailed application notes and experimental protocols to guide researchers in investigating the potential biological activities of this compound. The information presented is based on the known pharmacological properties of structurally related pyrazole derivatives, offering a foundational framework for its experimental evaluation.

Chemical Information

PropertyValue
IUPAC Name 1-(2-hydroxyethyl)-1H-pyrazole-4,5-diamine;sulfuric acid
Synonyms 4,5-Diamino-1-(2-hydroxyethyl)-1H-pyrazole sulfate
CAS Number 155601-30-2
Molecular Formula C₅H₁₂N₄O₅S
Molecular Weight 240.24 g/mol
Appearance White to off-white crystalline powder

Potential Research Applications

While specific biological activities for this compound have not been extensively reported in peer-reviewed literature beyond cosmetic science, the pyrazole and aminopyrazole moieties are present in numerous compounds with significant pharmacological activities. Based on the activities of structurally similar compounds, this chemical could be investigated for the following properties:

  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The diaminopyrazole core is a key feature in several kinase inhibitors.[1]

  • Anti-inflammatory Activity: The pyrazole ring is a central component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.

  • Antioxidant Activity: Aminopyrazole derivatives have been shown to possess radical scavenging properties.[2]

  • Antimicrobial Activity: Various functionalized pyrazoles have been reported to exhibit antibacterial and antifungal properties.

The following sections provide protocols for preliminary in vitro screening of this compound for these potential activities.

Quantitative Data for Structurally Related Pyrazole Derivatives

The following table summarizes the reported biological activities of various aminopyrazole derivatives. This data is intended to provide a rationale for investigating this compound and to serve as a benchmark for potential efficacy. It is crucial to note that these values are not for the title compound itself.

Compound ClassBiological ActivityModel/AssayMeasured Value (IC₅₀)Reference
Pyrazolo[3,4-b]pyridinesCytotoxicityHeLa cervical cancer cells2.59 µM[3]
Pyrazolo[3,4-b]pyridinesCytotoxicityMCF-7 breast cancer cells4.66 µM[3]
Pyrazolo[3,4-b]pyridinesCytotoxicityHCT-116 colon cancer cells1.98 µM[3]
AminopyrazolonesCDK9 InhibitionEnzyme Assay0.496 - 7.149 µM[1]
5-AminopyrazolesPlatelet Aggregation InhibitionHuman Platelets113 - 139 µM[2]
5-AminopyrazolesROS Production InhibitionHuman Platelets113 - 139 µM[2]

Experimental Protocols

General Preparation of Stock Solutions
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Selection: Due to the sulfate salt form, the compound is expected to have good water solubility. For cell-based assays, sterile phosphate-buffered saline (PBS) or cell culture medium should be tested as solvents. For other assays, dimethyl sulfoxide (DMSO) can be used.

  • Dissolving: Add the chosen solvent to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Sterilization (for cell-based assays): If using an aqueous solvent for cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to assess the potential anticancer activity of the test compound.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Prepare Cancer Cell Lines (e.g., HeLa, MCF-7, A549) plate Seed cells into 96-well plates start->plate incubate1 Incubate for 24h plate->incubate1 treat Treat cells with compound dilutions incubate1->treat stock Prepare serial dilutions of This compound stock->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: Workflow for assessing the in vitro cytotoxicity of the test compound using an MTT assay.

Materials:

  • Selected human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., PBS or DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of the test compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • This compound stock solution (in methanol or water).

  • Ascorbic acid (positive control).

  • Methanol or water (solvent).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value.

Potential Mechanism of Action: Kinase Inhibition

Given that numerous aminopyrazole derivatives function as kinase inhibitors, a potential mechanism of action for any observed anticancer activity of this compound could be the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

Hypothetical Kinase Inhibition Pathway

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Compound 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate Compound->RAF Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

To investigate this, researchers could employ kinase activity assays (either with specific kinases or a panel) and western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK, AKT) in compound-treated cells.

Safety and Handling

Based on safety data for cosmetic ingredients, this compound may cause skin and eye irritation. Standard laboratory safety precautions should be followed:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information.

By providing these foundational protocols and contextual information, we hope to facilitate the exploration of this compound as a novel research chemical, potentially uncovering new therapeutic applications for this interesting molecular scaffold.

References

Application Notes and Protocols for Hair Color Formulation with 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyethyl 4,5-diamino pyrazole sulfate is a primary intermediate, or precursor, used in the formulation of permanent (oxidative) hair color products.[1][2] As a heterocyclic amine, it is a key component in generating a wide spectrum of hair shades, particularly vibrant reds and oranges, when combined with various couplers.[3] In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline environment, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate undergoes a chemical reaction with coupler molecules to form large, stable color complexes within the hair cortex.[2][4] This results in a long-lasting hair color that is resistant to shampooing.[1]

These application notes provide a comprehensive guide to the formulation, application, and performance evaluation of oxidative hair dyes incorporating 1-Hydroxyethyl 4,5-diamino pyrazole sulfate. The protocols outlined below are intended for research and development purposes.

Chemical and Physical Properties

1-Hydroxyethyl 4,5-diamino pyrazole sulfate is a water-soluble powder with a low molecular weight.[2] Its purity in commercial preparations is typically reported to be between 96.8% and 99.8%.[2]

Table 1: Physical and Chemical Properties of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

PropertyValue
CAS Number 155601-30-2
Molecular Formula C₅H₁₀N₄O₅S
Molecular Weight 240.22 g/mol
Appearance White to off-white crystalline powder
Solubility Water soluble

Formulation of Oxidative Hair Dyes

The formulation of a permanent hair dye is typically a two-part system: the dye cream (Part A) and the developer (Part B). These two parts are mixed immediately before application to the hair.

Exemplary Formulations

The following tables provide example formulations for a dye cream and a developer. The concentration of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate and the choice of couplers can be varied to achieve different color outcomes. In commercial products, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate is used at maximum concentrations of 0.71% to 4.8%, with the product containing 4.8% being diluted to 2.4% before use.[2]

Table 2: Example Formulation of Dye Cream (Part A)

IngredientFunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
Cetearyl AlcoholThickener, Emulsifier8.0 - 12.0
Propylene GlycolSolvent, Humectant5.0 - 10.0
Monoethanolamine (MEA) or Ammonium HydroxideAlkalizing Agent1.0 - 5.0
1-Hydroxyethyl 4,5-diamino pyrazole sulfate Primary Intermediate (Precursor) 0.5 - 2.5
m-AminophenolCoupler0.1 - 2.0
ResorcinolCoupler0.1 - 2.0
Sodium SulfiteAntioxidant0.1 - 0.5
EDTAChelating Agent0.1 - 0.2

Table 3: Example Formulation of Developer (Part B)

IngredientFunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
Hydrogen Peroxide (35% solution)Oxidizing Agent17.0 - 26.0 (for 6-9% final concentration)
Cetearyl AlcoholThickener, Emulsifier2.0 - 4.0
Ceteareth-20Surfactant1.0 - 3.0
Phosphoric AcidpH Adjuster/Stabilizer0.05 - 0.2
Sodium StannateStabilizer0.01 - 0.05

Experimental Protocols

Protocol for Hair Dye Application

This protocol describes the standard procedure for applying the formulated hair dye to hair swatches.

Materials:

  • Hair swatches (natural, untreated)

  • Dye Cream (Part A)

  • Developer (Part B)

  • Non-metallic bowl and application brush

  • Timer

  • Protective gloves

  • Standard shampoo and conditioner

Procedure:

  • In a non-metallic bowl, mix the Dye Cream (Part A) and Developer (Part B) in a 1:1 ratio.

  • Immediately apply the mixture to dry hair swatches, ensuring even saturation.

  • Allow the dye to process for 30 minutes at room temperature.

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

  • Apply a standard conditioner, leave for 2-3 minutes, and rinse.

  • Allow the hair swatches to air dry.

Protocol for Color Fastness to Washing (ISO 105-C06)

This protocol assesses the resistance of the hair color to fading from repeated washing.[5][6]

Materials:

  • Dyed hair swatches

  • Launder-Ometer or similar washing fastness tester[6]

  • Stainless steel balls[6]

  • Standard shampoo solution (e.g., 5 g/L sodium lauryl sulfate)

  • Multifiber adjacent fabric (optional, for staining assessment)

  • Chromameter or spectrophotometer

Procedure:

  • Measure the initial color of the dry, dyed hair swatches using a chromameter, recording the CIELAB (Lab*) values.

  • Place a hair swatch in a stainless steel container of the Launder-Ometer with the standard shampoo solution and stainless steel balls, as specified in ISO 105-C06.[7]

  • Conduct the washing test for a specified number of cycles (e.g., 5, 10, 20 washes) at a controlled temperature (e.g., 40°C).[7]

  • After each set of cycles, rinse the hair swatches thoroughly and allow them to air dry completely.

  • Measure the Lab* values of the washed and dried hair swatches.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √((L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²).

Protocol for Color Fastness to Light (ISO 105-B02)

This protocol evaluates the stability of the hair color upon exposure to a standardized artificial light source.[8][9]

Materials:

  • Dyed hair swatches

  • Xenon arc lamp weathering chamber[9]

  • Blue wool standards (ISO 105-B02)[10]

  • Grey scale for assessing color change

  • Chromameter or spectrophotometer

Procedure:

  • Measure the initial Lab* values of the dry, dyed hair swatches.

  • Mount the hair swatches and the blue wool standards in the xenon arc lamp chamber.

  • Expose the samples to the artificial light source for a specified duration or until a certain blue wool standard fades to a specific grey scale rating, as detailed in ISO 105-B02.[10]

  • Remove the hair swatches from the chamber and measure their final Lab* values.

  • Calculate the total color difference (ΔE*).

  • Assess the color change using the grey scale by comparing the exposed portion of the swatch to an unexposed portion.

Protocol for Stability Testing of Hair Dye Formulations

This protocol assesses the physical and chemical stability of the hair dye formulation over time under various conditions.[11]

Materials:

  • Dye Cream (Part A) and Developer (Part B) in their final packaging

  • Temperature and humidity controlled chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Viscometer

  • pH meter

  • HPLC system

Procedure:

  • Store samples of the dye cream and developer at different temperature and humidity conditions.

  • At specified time points (e.g., 1, 2, 3 months), evaluate the following parameters:

    • Physical: Appearance, color, odor, phase separation, viscosity, and pH.

    • Chemical: Concentration of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate and hydrogen peroxide using a validated HPLC method.

    • Performance: Mix the aged dye cream and developer and perform a hair swatch test to evaluate color development.

HPLC Method for Quantification of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

This method is adapted from a published procedure for the analysis of hair dyes in cosmetic products.[12]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

  • Column: Waters Atlantis® T3 (250 mm × 4.6 mm, 5 μm) or equivalent C18 column[12]

  • Mobile Phase A: 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile)[12]

  • Mobile Phase B: Acetonitrile[12]

  • Gradient Elution Program

  • Detection Wavelength: 235 nm and 280 nm[12]

Sample Preparation:

  • Accurately weigh approximately 0.5 g of the hair dye cream into a volumetric flask.

  • Add a solution of 70% ethanol containing sodium bisulfite, and extract using ultrasonication for 15 minutes.[12]

  • Dilute to the mark with the sodium bisulfite solution.

  • Filter the solution through a 0.45 μm syringe filter before injection.[12]

Quantification:

  • Prepare a series of standard solutions of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate in the sample by comparing its peak area to the calibration curve.

Visualizations

G Oxidative Hair Dyeing Signaling Pathway cluster_0 Hair Shaft Alkaline_Agent Alkaline Agent (e.g., MEA, Ammonia) Cuticle_Swelling Hair Cuticle Swelling and Opening Alkaline_Agent->Cuticle_Swelling Opens cuticle Dye_Penetration Penetration of Precursors and Couplers into Cortex Cuticle_Swelling->Dye_Penetration Oxidation Oxidation of Precursor by Hydrogen Peroxide Dye_Penetration->Oxidation Coupling_Reaction Reaction with Coupler Oxidation->Coupling_Reaction Color_Formation Formation of Large Color Molecules Coupling_Reaction->Color_Formation

Caption: Simplified signaling pathway of the oxidative hair dyeing process.

G Experimental Workflow for Hair Dye Evaluation Formulation Formulation of Dye Cream (Part A) and Developer (Part B) Application Application to Hair Swatches Formulation->Application Stability_Testing Stability Testing Formulation->Stability_Testing Performance_Testing Performance Testing Application->Performance_Testing Wash_Fastness Wash Fastness (ISO 105-C06) Performance_Testing->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Performance_Testing->Light_Fastness Analysis Data Analysis (Lab, ΔE) Wash_Fastness->Analysis Light_Fastness->Analysis Stability_Testing->Analysis

Caption: General experimental workflow for the formulation and evaluation of hair dyes.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common issue encountered during the HPLC analysis of this compound?

A1: A prevalent issue is peak tailing . This is often due to the interaction of the basic amino groups of the analyte with residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions can lead to asymmetrical peaks, making accurate quantification challenging.

Q2: How can I prevent peak tailing for this compound?

A2: To minimize peak tailing, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using phosphoric or formic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Use of a Deactivated Column: Employing a column with low silanol activity, such as a Newcrom R1 column, is recommended.[1][2]

  • Organic Modifier Concentration: Optimizing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase can improve peak shape.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time shifts can be caused by several factors:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. Small variations in the organic modifier-to-aqueous ratio can lead to significant shifts.

  • Column Temperature Fluctuations: Maintaining a stable column temperature is crucial, as temperature can affect the viscosity of the mobile phase and the solubility of the analyte.[3][4][5][6]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

Q4: I am observing unexpected peaks in my chromatogram. What could be their origin?

A4: Unexpected peaks may be due to:

  • Degradation of the Analyte: this compound may degrade under certain conditions (e.g., exposure to high temperatures, extreme pH, or oxidizing agents). Performing forced degradation studies can help identify potential degradation products.

  • Impurities in the Sample: The presence of impurities from the synthesis or storage of the compound can result in extra peaks.

  • Contamination: Contamination from the sample solvent, mobile phase, or the HPLC system itself can introduce extraneous peaks.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)
  • Symptom: The peak for this compound has an asymmetrical shape with a pronounced tail.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary interactions with silanol groups Decrease the mobile phase pH by adding 0.1% phosphoric acid or formic acid. Use a base-deactivated column or a column with low silanol activity (e.g., Newcrom R1).[1][2]
Inappropriate mobile phase strength Optimize the concentration of the organic modifier (acetonitrile). A gradient elution may be necessary to achieve a symmetrical peak.
Column overload Reduce the injection volume or the concentration of the sample.
Use of a sample solvent stronger than the mobile phase Dissolve the sample in the initial mobile phase if possible.[7]
Problem 2: Unstable Retention Times
  • Symptom: The retention time for the analyte varies significantly between injections or analytical runs.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Fluctuations in column temperature Use a column oven to maintain a constant and consistent temperature. Even small variations can affect retention.[3][4][5][6]
Inconsistent mobile phase preparation Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Use an HPLC gradient mixer for consistent composition.
Column not fully equilibrated Flush the column with the mobile phase for a sufficient amount of time before starting the analysis.
Changes in flow rate Check the HPLC pump for any leaks or malfunctions that could cause variations in the flow rate.
Problem 3: High Backpressure
  • Symptom: The pressure in the HPLC system is unusually high.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Blocked column frit Back-flush the column (if the manufacturer's instructions permit). If the pressure remains high, the frit may need to be replaced.
Particulate matter from the sample Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
Precipitation of buffer in the mobile phase Ensure the buffer is completely dissolved in the mobile phase and that the organic modifier concentration does not cause precipitation.
Contamination of the guard column Replace the guard column.

Experimental Protocols

Recommended HPLC Method

This method is a starting point and may require optimization for your specific application.

ParameterRecommended Condition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS detection).[1][2]
Gradient Start with a lower concentration of acetonitrile and gradually increase it to elute the compound. A typical starting point could be 10% acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan of the analyte).
Injection Volume 10 µL

Visualizations

Troubleshooting_Workflow cluster_peak Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting cluster_pressure Pressure Troubleshooting start Start HPLC Analysis issue Problem Encountered? start->issue peak_shape Poor Peak Shape (Tailing) issue->peak_shape Yes retention_time Retention Time Instability issue->retention_time pressure High Backpressure issue->pressure end Successful Separation issue->end No check_ph Adjust Mobile Phase pH peak_shape->check_ph check_temp Control Column Temperature retention_time->check_temp check_frit Check/Replace Frit pressure->check_frit check_column Use Deactivated Column check_ph->check_column check_conc Optimize Sample Concentration check_column->check_conc check_conc->issue Re-evaluate check_mp Ensure Consistent Mobile Phase check_temp->check_mp check_equil Equilibrate Column check_mp->check_equil check_equil->issue Re-evaluate filter_sample Filter Sample check_frit->filter_sample check_guard Replace Guard Column filter_sample->check_guard check_guard->issue Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC issues.

Peak_Tailing_Causes cluster_solutions1 Solutions for Silanol Interactions cluster_solutions2 Solutions for Column Overload peak_tailing Peak Tailing cause1 Silanol Interactions (Chemical) peak_tailing->cause1 cause2 Column Overload (Physical) peak_tailing->cause2 cause3 Extra-Column Volume (System) peak_tailing->cause3 cause4 Inappropriate Solvent (Method) peak_tailing->cause4 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Decrease Injection Volume cause2->solution2a solution2b Dilute Sample cause2->solution2b

Caption: Causes and solutions for peak tailing in HPLC.

References

Technical Support Center: Synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, aiming to improve yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Initial Cyclization Step

  • Question: My initial reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole is showing low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete reaction or the formation of side products.

    • Incomplete Reaction: Ensure that the reaction goes to completion by monitoring it using thin-layer chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.

    • Purity of Reactants: The purity of both ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine is crucial. Impurities can lead to undesired side reactions. Use freshly distilled or high-purity reagents.

    • Reaction Temperature: While the reaction is typically carried out at reflux, ensure a consistent and adequate temperature is maintained.

Issue 2: Incomplete Saponification

  • Question: The saponification of the ethoxycarbonyl group to a carboxylic acid is incomplete. How can I improve this step?

  • Answer: Incomplete saponification can be addressed by adjusting the reaction conditions.

    • Reaction Time and Temperature: The hydrolysis requires heating. As described in patent literature, refluxing for around 3 hours is typical.[1] If the reaction is incomplete, extending the reflux time can be beneficial.

    • Concentration of Base: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion.

    • Solvent: The reaction is generally performed in an aqueous solution or a mixture of an alkanol and water. Ensure adequate mixing to facilitate the reaction.

Issue 3: Low Yield During Hydrogenation of the Nitroso Group

  • Question: The reduction of the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole to the corresponding diamine is resulting in a low yield. What factors could be affecting this hydrogenation step?

  • Answer: Catalytic hydrogenation can be sensitive to several factors.

    • Catalyst Activity: The activity of the palladium-on-carbon (Pd/C) catalyst is critical. Use a fresh, high-quality catalyst. The catalyst from a previous batch may have reduced activity.

    • Catalyst Deactivation: Halogenated impurities can deactivate noble metal catalysts. Ensure the starting material for this step is free from such impurities.

    • Hydrogen Pressure and Temperature: The reaction is typically carried out under a hydrogen atmosphere. Ensure the system is properly sealed and that the appropriate pressure and temperature are maintained.

    • Reaction Time: Monitor the reaction progress to determine the optimal reaction time for complete conversion.

Issue 4: Difficulty in Product Isolation and Purification

  • Question: I am facing challenges with the crystallization and purification of the final this compound product. What can I do?

  • Answer: Proper crystallization is key to obtaining a pure product.

    • Cooling Rate: After the addition of sulfuric acid, the mixture should be cooled gradually to 0-5°C to promote the formation of well-defined crystals. A slow cooling process is generally preferred.

    • Stirring: Continuous stirring at a low temperature for a sufficient duration (e.g., 3 hours) is important for complete crystallization.[1]

    • Washing: Wash the filtered product with a suitable solvent, such as cold methanol, to remove any remaining impurities.[1]

    • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to remove residual solvent without causing degradation.[1]

Frequently Asked Questions (FAQs)

  • Question: What is a typical overall yield for the synthesis of this compound?

  • Answer: A reported yield for the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt, is approximately 71.5% based on the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole intermediate.[1]

  • Question: What are some potential impurities in the final product?

  • Answer: Potential impurities can include unreacted starting materials, intermediates from previous steps, and side-products from the various reaction stages. Purity can be assessed using techniques like HPLC and NMR. The purity of the final product has been reported to be between 96.8% and 99.8%.[2]

  • Question: Can other acids be used for the final salt formation?

  • Answer: Yes, other inorganic acids such as hydrogen halides (to form hydrochloride salts) and phosphoric acid can be used. However, the use of sulfuric acid to form the sulfate salt is often preferred.[1]

  • Question: What is the primary application of this compound?

  • Answer: This compound is primarily used as an intermediate in the production of hair dyes.[3]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Reported Yield

StepReactionReagentsSolventTemperatureTimeYieldReference
1CyclizationEthyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazineAlkanol (e.g., Methanol)Reflux~2 hoursNot specified in isolation[1]
2SaponificationSodium hydroxide, WaterAlkanol/WaterReflux~3 hoursNot specified in isolation[1]
3Decarboxylation & NitrosationAcid, Nitrosating agentAlkanol/WaterControlled low temp.Not specifiedNot specified in isolation[1]
4HydrogenationHydrogen, Pd/C catalystAlkanol (e.g., Methanol)Not specifiedNot specifiedNot specified in isolation[1]
5Salt Formation & CrystallizationSulfuric acidAlkanol (e.g., Methanol)0-5°C~3 hours71.5% (from nitrosopyrazole)[1]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Sulfate (Based on EP1342716A2) [1]

  • Step 1-3 (Preparation of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole):

    • A multi-step, one-pot synthesis is employed starting from ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine in an alkanol to form 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.

    • This is followed by saponification, decarboxylation, and nitrosation to yield an alkanol solution of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.

  • Step 4 (Hydrogenation):

    • The alkanol solution of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole is subjected to hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst.

    • After the reaction is complete, the catalyst is removed by filtration.

  • Step 5 (Salt Formation and Isolation):

    • The filtrate containing 4,5-diamino-1-(2'-hydroxyethyl)pyrazole is cooled to approximately 0°C.

    • Sulfuric acid (93%) is added dropwise over about 30 minutes while maintaining the temperature between 0-5°C.

    • The mixture is stirred at 0-5°C for about 3 hours to complete crystallization.

    • The product is collected by filtration, washed with cold methanol, and dried in a vacuum oven at 50°C.

Visualizations

Synthesis_Workflow Start Ethyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine Step1 Cyclization (Alkanol, Reflux) Start->Step1 Intermediate1 5-amino-4-alkoxycarbonyl- 1-(2'-hydroxyethyl)pyrazole Step1->Intermediate1 Step2 Saponification (NaOH, H2O, Reflux) Intermediate1->Step2 Intermediate2 5-amino-4-carboxy- 1-(2'-hydroxyethyl)pyrazole Step2->Intermediate2 Step3 Decarboxylation & Nitrosation Intermediate2->Step3 Intermediate3 5-amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole Step3->Intermediate3 Step4 Hydrogenation (H2, Pd/C) Intermediate3->Step4 Intermediate4 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Step4->Intermediate4 Step5 Salt Formation & Crystallization (H2SO4, 0-5°C) Intermediate4->Step5 Product 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole sulfate Step5->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCompletion Monitor Reaction Completion (TLC) Start->CheckCompletion CheckCatalyst Evaluate Catalyst Activity/Loading Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (T, t) Start->OptimizeConditions Purification Review Purification & Isolation Protocol Start->Purification Impure Impure CheckPurity->Impure Incomplete Incomplete CheckCompletion->Incomplete InactiveCatalyst Inactive CheckCatalyst->InactiveCatalyst Suboptimal Suboptimal OptimizeConditions->Suboptimal Losses Losses Purification->Losses SolutionPurity Use High-Purity Reagents Impure->SolutionPurity SolutionCompletion Extend Reaction Time Incomplete->SolutionCompletion SolutionCatalyst Use Fresh Catalyst/ Optimize Loading InactiveCatalyst->SolutionCatalyst SolutionConditions Systematic Optimization of Temp. & Time Suboptimal->SolutionConditions SolutionPurification Optimize Crystallization & Washing Steps Losses->SolutionPurification

Caption: Troubleshooting workflow for low yield in the synthesis.

References

stability and degradation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: For maximum stability, the solid compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[1][2] Stability studies have shown the solid material to be stable for up to three years at 25°C.[3]

Q2: How stable is this compound in solution?

A2: While specific quantitative data for the stability of this compound in various solutions is limited in publicly available literature, pyrazole derivatives can be sensitive to environmental conditions.[1] The sulfate salt form is used to improve the overall stability and handling properties of the compound.[4] Stability will be dependent on the solvent, pH, temperature, and exposure to light and oxygen. It is recommended to prepare solutions fresh for each experiment.

Q3: What are the potential degradation pathways for pyrazole derivatives in solution?

A3: Pyrazole rings are generally resistant to oxidation and reduction.[5][6] However, degradation can occur, particularly under harsh conditions. Potential degradation pathways for substituted pyrazoles could involve oxidation of the amino groups or reactions involving the hydroxyethyl side chain, especially at extreme pH values or in the presence of strong oxidizing agents.

Q4: Are there any known incompatibilities for this compound in solution?

A4: Avoid strong oxidizing agents, as these can promote degradation.[5] The stability can also be affected by highly acidic or basic conditions.[1] It is advisable to perform compatibility studies with your specific formulation or solvent system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solution (e.g., turning yellow/brown) Oxidation of the diamino-pyrazole core. Pyrazole derivatives can be sensitive to air and light.[1]Prepare solutions fresh and use them promptly. If storage is necessary, consider purging the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) and storing in an amber vial to protect from light.
Precipitation of the Compound from Solution Poor solubility in the chosen solvent, change in pH, or temperature fluctuations.Ensure the compound is fully dissolved initially. If working with buffered solutions, verify the pH after dissolution. Avoid drastic temperature changes. If solubility is an issue, consider alternative solvent systems or the use of co-solvents after verifying their compatibility.
Loss of Potency or Inconsistent Experimental Results Chemical degradation of the compound in solution.This is a strong indicator of instability. It is crucial to implement the handling recommendations for preventing oxidation and to control the pH of the solution. Prepare fresh solutions for each experiment to ensure consistency. Consider performing a forced degradation study to understand the stability limits of the compound in your specific experimental conditions.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC) Formation of degradation products or impurities from the starting material.Use a validated, stability-indicating HPLC method to separate the main compound from any potential degradants. An example of an HPLC method for this compound uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.[7] For mass spectrometry applications, formic acid can be substituted for phosphoric acid.[7]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[8][9][10] The goal is to induce degradation to a small extent (typically 5-20%) to identify potential degradation products without destroying the molecule completely.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV system, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/methanol mix) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C and analyze samples at the same intervals.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and protect from light. Analyze at the specified intervals.

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven. Analyze at the specified intervals.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze before and after exposure.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of degradation and observe the formation of any new peaks, which would indicate degradation products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound in solution.

TroubleshootingWorkflow start Start: Experiment with this compound solution issue Problem Encountered? start->issue discoloration Discoloration? issue->discoloration Yes no_issue No Issue: Proceed issue->no_issue No precipitation Precipitation? discoloration->precipitation No discoloration_sol Solution: - Prepare fresh solutions - Use inert gas (N2/Ar) - Store in amber vials discoloration->discoloration_sol Yes inconsistent_results Inconsistent Results / Potency Loss? precipitation->inconsistent_results No precipitation_sol Solution: - Check pH and temperature - Verify solubility - Consider co-solvents precipitation->precipitation_sol Yes inconsistent_results_sol Solution: - Confirm solution freshness - Use stability-indicating HPLC - Perform forced degradation study inconsistent_results->inconsistent_results_sol Yes end Problem Resolved inconsistent_results->end No discoloration_sol->end precipitation_sol->end inconsistent_results_sol->end

Caption: Troubleshooting workflow for solution-based experiments.

Visualizing the Forced Degradation Experimental Workflow

This diagram outlines the steps for conducting a forced degradation study.

ForcedDegradationWorkflow start Prepare Stock Solution (e.g., 1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Time Intervals (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) & Dilute for HPLC sampling->analysis data_eval Analyze via HPLC & Evaluate Degradation analysis->data_eval

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for pyrazole derivatives, including this compound, are recrystallization, column chromatography, and acid-base extraction. Given that the target compound is a sulfate salt, recrystallization from a suitable solvent system is often the most effective method.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can include unreacted starting materials, intermediates, and side-products from the synthesis. Known potential impurities include 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1) and 1-methyl-4,5-diamino pyrazole sulfate.[1] Residual solvents from the reaction or initial purification steps may also be present.[1]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities in pyrazole synthesis can often be removed by treating a solution of the crude product with activated charcoal.[2] The charcoal adsorbs the colored compounds, and can then be removed by filtration. However, it's important to use a minimal amount of charcoal as it can also adsorb the desired product, leading to a lower yield.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try several strategies:

  • Increase the solvent volume: Add more of the primary solvent to decrease the saturation point.[2]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[2]

  • Change the solvent system: Experiment with different solvents or solvent mixtures.[2]

  • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.[2]

Q5: The purity of my this compound is still low after a single purification step. What do you recommend?

A5: If a single purification step is insufficient, performing a second recrystallization is a common and effective strategy to improve purity.[2] Alternatively, a different purification technique, such as column chromatography with a suitable stationary and mobile phase, could be employed. For basic compounds like aminopyrazoles, deactivating the silica gel with triethylamine may be necessary to prevent product loss on the column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - Too much solvent was used. - The solution was not cooled sufficiently. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the compound.[2] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Select a solvent in which the compound has low solubility at cold temperatures. - Pre-heat the filtration apparatus to prevent crystallization.
Crystals Do Not Form - The solution is not supersaturated. - The solution is cooling too quickly.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[2] - Allow the solution to cool slowly.
Product is Contaminated with Starting Materials - Incomplete reaction.- Optimize the reaction conditions (e.g., reaction time, temperature). - Unreacted hydrazine starting materials can often be removed by an acidic wash during the workup, as they will form water-soluble salts.[3]
Presence of Regioisomers - Lack of regioselectivity in the synthesis.- Fractional recrystallization can be used to separate regioisomers with different solubilities.[2] This involves multiple, careful recrystallization steps.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent/Solvent SystemPolarityTypical Use Cases
Ethanol, Methanol, IsopropanolProtic, PolarGeneral purpose for a wide range of pyrazole derivatives.[2]
WaterProtic, Very PolarSuitable for highly polar or salt forms of pyrazoles.[2]
Ethyl AcetateAprotic, Moderately PolarGood for compounds of intermediate polarity.[2]
Hexane/Ethyl AcetateMixed, VariableAn anti-solvent/solvent system where hexane is added to a solution in ethyl acetate to induce precipitation.[2]
Ethanol/WaterMixed, PolarA common mixed-solvent system where water is added as an anti-solvent to a hot ethanolic solution.

Table 2: Purity and Impurity Profile of this compound

ParameterReported Range/Value
Purity96.8% to 99.8%[1]
Max. 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1)0.145% w/w[1]
Max. 1-methyl-4,5-diamino pyrazole sulfate0.7% w/w[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, water, or a mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Acid-Base Extraction for Aminopyrazoles

This is a general procedure for aminopyrazoles and may need to be adapted.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic aminopyrazole will be protonated and move to the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The purified aminopyrazole will precipitate out.

  • Extraction: Extract the purified product back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_decision Decision cluster_end End Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column AcidBase Acid-Base Extraction Crude->AcidBase Purity Purity Check (e.g., HPLC, NMR) Recrystallization->Purity Column->Purity AcidBase->Purity Decision Purity > 99%? Purity->Decision Pure Pure Product Decision->Pure Yes Repurify Re-purify Decision->Repurify No Repurify->Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No IncreaseSolvent Increase Solvent Volume OilingOut->IncreaseSolvent Yes SlowCooling Slow Down Cooling OilingOut->SlowCooling Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes NoCrystals No Crystals Form? LowYield->NoCrystals No MinimizeSolvent Use Minimal Hot Solvent LowYield->MinimizeSolvent Yes ThoroughCooling Ensure Thorough Cooling LowYield->ThoroughCooling Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes Scratch Scratch Flask NoCrystals->Scratch Yes Seed Add Seed Crystal NoCrystals->Seed Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

Impurity_Purification Colored Colored Impurities Charcoal Activated Charcoal Treatment Colored->Charcoal StartingMaterials Unreacted Starting Materials AcidWash Acidic Wash StartingMaterials->AcidWash Hydrazines Column Column Chromatography StartingMaterials->Column SideProducts Reaction Side-Products Recrystallization Recrystallization SideProducts->Recrystallization SideProducts->Column

Caption: Relationship between impurity type and recommended purification method.

References

optimizing storage conditions for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] For long-term storage, temperatures between 2-8°C are recommended. The compound should be protected from light, as pyrazole derivatives can be light-sensitive.

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with such agents can lead to vigorous reactions and degradation of the material. It is also advisable to avoid contact with strong acids and bases unless required for a specific experimental procedure, as these can catalyze degradation.

Q3: Is this compound stable in solution?

While stable as a solid, pyrazole derivatives in solution can be susceptible to degradation, particularly oxidative degradation. The stability in solution is highly dependent on the solvent, pH, and exposure to light and air. For experimental use, it is recommended to prepare solutions fresh. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C), protected from light, and preferably purged with an inert gas like argon or nitrogen to minimize oxidation.

Q4: What are the primary research applications of this compound?

While this compound is widely used as a precursor in oxidative hair dyes, the broader class of diaminopyrazole derivatives has garnered significant interest in medicinal chemistry for a range of biological activities.[2] These include potential applications as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and VEGFR2, and as anti-inflammatory agents by targeting enzymes like COX-2.[3][4][5] Therefore, this compound and its analogues are valuable tools for screening and lead optimization in drug discovery programs targeting these pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid (e.g., turning brownish) Oxidation of the diamino-pyrazole moiety upon exposure to air and/or light.Discard the discolored reagent as its purity is compromised. In the future, ensure the container is tightly sealed and stored in a dark, dry place, potentially under an inert atmosphere.
Inconsistent Results in Biological Assays Degradation of the compound in the stock solution or assay buffer.Prepare fresh solutions for each experiment. If a stock solution must be used, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light. Test the stability of the compound in your specific assay buffer over the time course of the experiment.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of the compound (e.g., dimerization or oxidation) or contamination.Review the storage and handling of both the solid compound and its solutions. Prepare fresh samples and mobile phase. If unexpected peaks persist, it may indicate degradation. An example of a potential degradation pathway is oxidative dimerization.
Poor Solubility in Aqueous Buffers The compound is a sulfate salt, which generally has good aqueous solubility, but high concentrations may be limited.Try gentle warming or sonication to aid dissolution. If solubility is still an issue, consider preparing a concentrated stock solution in an appropriate organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1][6]

  • This compound standard

  • Sample for analysis

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Phosphoric acid (or 0.1% Formic acid)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric acid (or 0.1% Formic acid)

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

5. Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase A at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with mobile phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Visualizations

Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway relevant to the study of diaminopyrazole derivatives.

G Experimental Workflow for Purity and Stability Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Solid Compound Solid Compound Stock Solution (1 mg/mL in Mobile Phase A) Stock Solution (1 mg/mL in Mobile Phase A) Solid Compound->Stock Solution (1 mg/mL in Mobile Phase A) Working Solution (0.1 mg/mL) Working Solution (0.1 mg/mL) Stock Solution (1 mg/mL in Mobile Phase A)->Working Solution (0.1 mg/mL) Filtration (0.45 um filter) Filtration (0.45 um filter) Working Solution (0.1 mg/mL)->Filtration (0.45 um filter) HPLC Injection HPLC Injection Filtration (0.45 um filter)->HPLC Injection 10 uL C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation Gradient Elution UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Chromatogram Generation Chromatogram Generation UV Detection (254 nm)->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity Calculation (%) Purity Calculation (%) Peak Integration->Purity Calculation (%)

Caption: Workflow for assessing the purity of this compound.

G Hypothetical Signaling Pathway Inhibition by a Diaminopyrazole Derivative Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR2) Receptor Tyrosine Kinase (e.g., VEGFR2) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., VEGFR2)->Downstream Signaling Cell Cycle Progression Cell Cycle Progression Downstream Signaling->Cell Cycle Progression Proliferation & Angiogenesis Proliferation & Angiogenesis Cell Cycle Progression->Proliferation & Angiogenesis Diaminopyrazole Derivative Diaminopyrazole Derivative Diaminopyrazole Derivative->Inhibition Inhibition->Receptor Tyrosine Kinase (e.g., VEGFR2) Inhibition

Caption: Potential mechanism of action for a diaminopyrazole derivative as a kinase inhibitor.

References

preventing oxidation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color (e.g., turning yellow or brown)?

A1: A color change in your solution is a common indicator of oxidation. This compound is an aromatic diamine, a class of compounds known to be susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The oxidation likely leads to the formation of colored degradation products, such as dimers or quinone-like species.

Q2: What are the primary experimental factors that promote the oxidation of this compound?

A2: The primary factors that can induce oxidation are:

  • Dissolved Oxygen in Solvents: Many common laboratory solvents are saturated with atmospheric oxygen unless specifically degassed.

  • Atmospheric Exposure: Handling the solid compound or its solutions in the open air exposes it to a constant supply of oxygen.

  • Presence of Oxidizing Agents: Contaminants in your reaction mixture or the inherent reactivity of other reagents can lead to oxidation. The compound is known to be incompatible with strong oxidizing agents.[1]

  • Light and Heat: Exposure to UV light or elevated temperatures can provide the activation energy needed to initiate oxidation reactions.

  • pH of the Solution: The stability of aromatic amines can be pH-dependent.

Q3: What is the general mechanism of oxidation for diaminopyrazoles?

A3: While the specific oxidation pathway for this compound is not extensively documented in public literature, the oxidation of aromatic amines and pyrazole derivatives generally proceeds via the formation of radical cations. The amino groups are electron-donating, making the pyrazole ring susceptible to oxidation. This can lead to the formation of highly reactive intermediates that can then polymerize or form colored dimeric and trimeric structures. One study noted that this compound and its metabolites can be easily chemically converted to dimeric derivatives.

Q4: What types of antioxidants are suitable for preventing the oxidation of this compound?

A4: Water-soluble antioxidants are generally preferred, given that this compound is water-soluble.[2] Ascorbic acid (Vitamin C) and sodium sulfite are commonly used as antioxidants in hair dye formulations containing diaminopyrazole derivatives, suggesting their compatibility and effectiveness.[3][4] These antioxidants act as reducing agents, readily sacrificing themselves to react with oxygen or other oxidizing species before they can react with the diaminopyrazole.

Q5: How should I store the solid this compound?

A5: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize slow oxidation over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Solution discolors immediately upon dissolving the solid. The solvent has a high concentration of dissolved oxygen.Prepare a fresh solution using a degassed solvent. See the experimental protocol below for solvent degassing techniques.
Solution is initially clear but changes color over a short period (minutes to hours). The solution is exposed to atmospheric oxygen.Prepare and handle the solution under an inert atmosphere (e.g., using a Schlenk line or in a glove box).
Discoloration is observed even when using degassed solvents and an inert atmosphere. Contamination of glassware with oxidizing agents or residual metal catalysts.Ensure all glassware is scrupulously clean. If necessary, wash with a cleaning solution (e.g., aqua regia, with appropriate safety precautions) to remove any metal residues.
The reaction in which the compound is used is not proceeding as expected, and a color change is observed. The compound is degrading before it can react.Add a compatible antioxidant, such as ascorbic acid, to the solution before adding other reagents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, ethanol)

  • Ascorbic acid (or other suitable antioxidant)

  • Inert gas (high-purity argon or nitrogen)

  • Schlenk flask or similar glassware with a sidearm for gas inlet/outlet

  • Septa and needles

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

Procedure:

  • Degassing the Solvent:

    • Place the desired volume of solvent into a Schlenk flask with a magnetic stir bar.

    • Seal the flask with a septum.

    • Perform at least three freeze-pump-thaw cycles:

      • Freeze the solvent using liquid nitrogen.

      • Once frozen solid, open the flask to a vacuum line for 5-10 minutes.

      • Close the flask to the vacuum and allow the solvent to thaw completely. Trapped gases will bubble out.

    • Alternatively, for a less rigorous degassing, bubble a stream of inert gas through the solvent via a long needle for at least 30 minutes, with a second, shorter needle acting as a vent.

    • After degassing, maintain a positive pressure of inert gas in the flask.

  • Preparing the Solution:

    • Under a positive flow of inert gas, quickly add the desired mass of this compound to the degassed solvent.

    • Immediately add the antioxidant. A good starting point is a 1:0.1 molar ratio of the pyrazole to ascorbic acid.

    • Stir the mixture until the solids are fully dissolved.

    • Store the solution in the sealed Schlenk flask under a positive pressure of inert gas, and protect it from light by wrapping the flask in aluminum foil.

Protocol 2: Quantitative Stability Analysis using HPLC

This protocol outlines a method to quantify the effectiveness of different antioxidants in preventing the degradation of this compound.

Objective: To compare the degradation rate of this compound in solution under different conditions (with and without antioxidants).

Methodology:

  • Solution Preparation:

    • Prepare several identical solutions of this compound in a chosen solvent (e.g., water) as described in Protocol 1, but without degassing or adding an antioxidant initially.

    • Divide the solutions into groups:

      • Control Group: No antioxidant added.

      • Antioxidant Group A: Add ascorbic acid (e.g., 0.1 molar equivalent).

      • Antioxidant Group B: Add sodium sulfite (e.g., 0.1 molar equivalent).

      • (Optional) Other antioxidant groups.

    • For each condition, prepare two sets of samples: one exposed to air and light, and another stored under an inert atmosphere and protected from light.

  • Time-Course Analysis:

    • Immediately after preparation (t=0), take an aliquot from each solution for HPLC analysis.

    • Store the solutions under their designated conditions.

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots for HPLC analysis.

  • HPLC Analysis:

    • An established HPLC method for the analysis of this compound uses a reverse-phase C18 column.[1][5]

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[1][5]

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound.

    • Quantification: Create a calibration curve with known concentrations of a pure standard of this compound. Use the peak area from the chromatograms to determine the concentration of the compound in each sample at each time point.

Data Presentation:

Summarize the results in a table, recording the percentage of the initial concentration of this compound remaining at each time point for each condition.

Time (hours) Control (Air/Light) Control (Inert/Dark) Ascorbic Acid (Air/Light) Ascorbic Acid (Inert/Dark) Sodium Sulfite (Air/Light) Sodium Sulfite (Inert/Dark)
0100%100%100%100%100%100%
1
2
4
8
24

Visualizations

Experimental Workflow for Preparing a Stabilized Solution

experimental_workflow cluster_prep Preparation Steps cluster_storage Storage cluster_use Usage start Start degas Degas Solvent (e.g., Freeze-Pump-Thaw) start->degas dissolve Dissolve Solids in Degassed Solvent under Inert Atmosphere degas->dissolve weigh Weigh Solid Compound and Antioxidant weigh->dissolve store Store Solution under Inert Gas and Protected from Light dissolve->store use Use in Experiment store->use end End use->end

Caption: Workflow for preparing an oxidation-sensitive solution.

Troubleshooting Logic for Solution Discoloration

troubleshooting_logic start Solution Discoloration Observed q1 Was the solvent degassed? start->q1 a1_no Degas solvent using Freeze-Pump-Thaw or Inert Gas Bubbling q1->a1_no No q2 Was the solution prepared and handled under an inert atmosphere? q1->q2 Yes end_node Problem Resolved a1_no->end_node a2_no Use Schlenk line or glove box for all manipulations q2->a2_no No q3 Was an antioxidant used? q2->q3 Yes a2_no->end_node a3_no Add a compatible antioxidant (e.g., Ascorbic Acid) to the solution q3->a3_no No q3->end_node Yes a3_no->end_node

References

common impurities in 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities in 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate and their removal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound primarily used as a precursor in oxidative hair dye formulations.[1][2] It is a salt of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and sulfuric acid, which enhances its stability and handling properties.[3] In hair dyes, it reacts with a coupler to form the final hair color.

Q2: What are the common impurities found in this compound?

A2: Common impurities are typically reagents and intermediate byproducts from its synthesis. The most frequently cited impurities are:

  • 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1)

  • 1-methyl-4,5-diamino pyrazole sulfate[1][4]

Q3: Why is it important to remove these impurities?

A3: The purity of this compound is crucial for its performance and safety in final products. Impurities can potentially affect the color vibrancy and longevity in hair dye applications and may pose safety concerns.

Q4: What is the typical purity of commercially available this compound?

A4: The purity of this compound has been reported to range from 96.8% to 99.8%.[1]

Troubleshooting Guide: Impurity Removal

This guide addresses common issues encountered during the purification of this compound.

Q: My final product has a persistent off-white or pale orange color. How can I remove colored impurities?

A: Discoloration in aromatic amines like this compound is often due to oxidation or the presence of colored byproducts. Here are a few approaches:

  • Recrystallization with Activated Carbon:

    • Dissolve the crude product in a suitable hot solvent (e.g., a mixture of water and a C1-C3 alkanol like ethanol or isopropanol).

    • Add a small amount of activated carbon (charcoal) to the hot solution to adsorb the colored impurities.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization of the purified product.

    • Collect the crystals by filtration, wash with a cold solvent, and dry.

  • Chemical Treatment: In some cases, a mild reducing agent can be used to decolorize the solution before crystallization. However, this should be approached with caution to avoid reduction of the desired product.

Q: I am having trouble removing the 1-methyl-4,5-diamino pyrazole sulfate impurity. What purification strategy is most effective?

A: The "1-methyl" impurity has slightly different solubility properties that can be exploited for its removal. Since 1-Methyl-1H-pyrazole-4,5-diamine Sulfate is only slightly soluble in methanol, even when heated, while the main compound is more soluble, a carefully controlled recrystallization from an appropriate solvent system can be effective.

  • Fractional Recrystallization: This technique involves multiple recrystallization steps from a solvent in which the impurity is less soluble than the desired product.

    • Select a solvent system where the solubility difference between the product and the impurity is maximized. A mixed solvent system, such as water/alkanol, can be fine-tuned.

    • Perform an initial recrystallization. The first crop of crystals will be enriched in the less soluble component.

    • Analyze the mother liquor and the crystals by a suitable analytical method like HPLC.

    • Repeat the recrystallization process on the fraction enriched with the desired product until the desired purity is achieved.

Q: The dimeric impurity, 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate, is difficult to remove. What are my options?

A: This larger, more complex impurity may have significantly different solubility and chromatographic behavior compared to the desired product.

  • Solvent Selection for Recrystallization: Experiment with a range of solvent systems to find one that effectively separates this impurity. Given its larger size, its solubility is likely to be lower in many organic solvents compared to the monomeric product.

  • Preparative Chromatography: If recrystallization is not sufficient, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating structurally similar compounds. A reverse-phase HPLC method can be scaled up to isolate the pure product.[5]

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To address this:

  • Increase the amount of solvent: The concentration of the solute may be too high.

  • Use a different solvent or solvent mixture: The chosen solvent may not be ideal. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "bad" solvent is added to induce crystallization, can be effective.

  • Lower the crystallization temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool gradually to room temperature, and then in an ice bath.

Quantitative Data Summary

The following table summarizes known quantitative data for this compound and its common impurities.

CompoundMaximum Observed Concentration (w/w)Solubility
This compound -Water: 666 g/L (20°C)[4] DMSO: Slightly soluble[] Methanol: Slightly soluble[]
4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1) 0.145%[1][4]Specific solubility data not readily available, but as a larger molecule, it is expected to have lower solubility in many solvents compared to the parent compound.
1-methyl-4,5-diamino pyrazole sulfate 0.7%[1][4]DMSO: Slightly soluble[7] Methanol: Slightly soluble (heated)[7]

Experimental Protocols

Protocol 1: General Recrystallization for Purification

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, isopropanol, or a mixture thereof)

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50°C).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[5] A common mobile phase could be a mixture of acetonitrile, water, and phosphoric acid.

Procedure:

  • Sample Preparation: Prepare a standard solution of known concentration of a reference standard of this compound in the mobile phase. Prepare a sample solution of the batch to be tested at a similar concentration.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Monitor the elution of the compounds using a UV detector at a suitable wavelength.

  • Quantification: The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard. The retention times of the peaks will help in identifying the main compound and any impurities.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product CrudeProduct Crude this compound Dissolution Dissolution in Hot Solvent CrudeProduct->Dissolution Contains Impurities Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Optional HotFiltration Hot Filtration Dissolution->HotFiltration Decolorization->HotFiltration Crystallization Crystallization (Slow Cooling) HotFiltration->Crystallization Removes Insoluble Impurities Isolation Isolation (Filtration & Washing) Crystallization->Isolation Forms Pure Crystals Drying Drying Isolation->Drying Removes Soluble Impurities HPLC HPLC Purity Analysis Drying->HPLC PureProduct Pure this compound HPLC->PureProduct Purity Verified ImpurityRelationship cluster_synthesis Synthesis Process cluster_products Reaction Output cluster_purification Purification Methods StartingMaterials Starting Materials (e.g., 3,5-dibromo-4-nitropyrazole, 2-hydroxyethylhydrazine) Reaction Multi-step Synthesis StartingMaterials->Reaction MainProduct This compound Reaction->MainProduct Impurity1 Dimeric Impurity Reaction->Impurity1 Impurity2 1-methyl Impurity Reaction->Impurity2 OtherImpurities Other Byproducts & Unreacted Reagents Reaction->OtherImpurities Recrystallization Recrystallization MainProduct->Recrystallization Chromatography Chromatography MainProduct->Chromatography Impurity1->Recrystallization Impurity1->Chromatography Impurity2->Recrystallization Impurity2->Chromatography OtherImpurities->Recrystallization OtherImpurities->Chromatography Recrystallization->MainProduct Separates based on differential solubility Chromatography->MainProduct Separates based on differential partitioning

References

Technical Support Center: Quantitative Analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a precursor in oxidative hair dyes.[1][2] It is an organic compound that reacts with other components to form a variety of hair colors.[3]

Q2: What are the known impurities of this compound?

A2: Potential impurities can include reagents and intermediate reaction products from its synthesis. Two identified potential impurities are 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1) and 1-methyl-4,5-diamino pyrazole sulfate.[1]

Q3: What is the recommended analytical method for the quantitative analysis of this compound?

A3: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is a suitable and commonly referenced technique for the quantitative analysis of this compound.[4][5]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the quantitative analysis of this compound by HPLC.

Q4: I am observing peak tailing for the main analyte peak. What are the possible causes and solutions?

A4: Peak tailing is a common issue when analyzing basic compounds like this compound due to the presence of two primary amine groups.

  • Cause 1: Secondary Interactions with Residual Silanols: The basic amine groups can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase by using an acidic modifier like phosphoric acid or formic acid.[4][5] This protonates the silanol groups, reducing their interaction with the basic analyte. Operating at a lower pH can provide more symmetrical peaks.

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was a contributing factor.

  • Cause 3: Column Contamination or Void: Buildup of contaminants on the column frit or the formation of a void at the column inlet can cause peak tailing.

    • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, consider replacing the guard column or the analytical column.

Q5: My chromatogram shows a drifting baseline. What should I do?

A5: A drifting baseline can be caused by several factors.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis. A stable baseline indicates readiness.

  • Cause 2: Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be changing in concentration over time.

    • Solution: Prepare fresh mobile phase, ensuring all components are thoroughly mixed and degassed.

  • Cause 3: Detector Fluctuation: The detector lamp may be failing, or the detector cell may be contaminated.

    • Solution: Check the detector's diagnostic parameters. If necessary, clean the flow cell or replace the lamp.

Q6: I am seeing extraneous peaks in my chromatogram. How can I identify their source?

A6: Extraneous peaks can originate from the sample, the mobile phase, or the HPLC system itself.

  • Cause 1: Sample Impurities: The peaks may be related to impurities in the this compound sample.

    • Solution: If possible, obtain a reference standard of known impurities to confirm their identity by comparing retention times.

  • Cause 2: Contaminated Mobile Phase or Glassware: Solvents or additives used for the mobile phase may be contaminated, or the glassware used for sample preparation may not be clean.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned.

  • Cause 3: Carryover from Previous Injections: Residue from a previous, more concentrated sample may be eluting in the current run.

    • Solution: Run a blank injection (injecting only the mobile phase) to see if the extraneous peaks appear. If they do, implement a more rigorous needle wash or column flushing protocol between injections.

Quantitative Data Summary

The following tables summarize typical parameters for a validated HPLC method for the quantitative analysis of this compound. Note: These are representative values and may vary depending on the specific instrumentation and method conditions.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column Newcrom R1, C18
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detector UV-Vis

Based on information suggesting a reverse-phase HPLC method.[4][5]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%
Theoretical Plates (N) > 2000
Resolution (Rs) between analyte and closest impurity ≥ 2.0

General system suitability criteria for HPLC analysis.[6]

Table 3: Method Validation Parameters

ParameterTypical Value
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Method Dependent
Limit of Quantification (LOQ) Method Dependent

General acceptance criteria for method validation in pharmaceutical analysis.

Experimental Protocol: Quantitative Analysis by HPLC

This protocol outlines a general procedure for the quantitative analysis of this compound.

1. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, purified water, and phosphoric acid in the desired ratio. For Mass Spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.[4][5]

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to a concentration within the linear range of the method.

2. HPLC System Setup and Equilibration

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Chromatographic Analysis

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform replicate injections of the standard solution to check for system suitability (tailing factor, %RSD, etc.).

  • Inject the sample solution(s).

4. Data Analysis

  • Integrate the peak area of the this compound peak in both the standard and sample chromatograms.

  • Calculate the concentration of this compound in the sample using the following formula:

    Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Setup HPLC System Setup & Equilibration Mobile_Phase->System_Setup Standard_Solution Standard Solution Preparation System_Suitability System Suitability Test Standard_Solution->System_Suitability Sample_Solution Sample Solution Preparation Sample_Injection Sample Injection Sample_Solution->Sample_Injection System_Setup->System_Suitability System_Suitability->Sample_Injection Pass Peak_Integration Peak Integration Sample_Injection->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Troubleshooting_Logic cluster_tailing_solutions Peak Tailing Solutions cluster_drift_solutions Baseline Drift Solutions cluster_extra_solutions Extraneous Peak Solutions Problem Chromatographic Problem Observed Peak_Tailing Peak Tailing? Problem->Peak_Tailing Baseline_Drift Baseline Drift? Problem->Baseline_Drift Extraneous_Peaks Extraneous Peaks? Problem->Extraneous_Peaks Lower_pH Lower Mobile Phase pH Peak_Tailing->Lower_pH Yes Dilute_Sample Dilute Sample Peak_Tailing->Dilute_Sample Yes Check_Column Check/Replace Column Peak_Tailing->Check_Column Yes Equilibrate Equilibrate Column Longer Baseline_Drift->Equilibrate Yes Fresh_MP Prepare Fresh Mobile Phase Baseline_Drift->Fresh_MP Yes Check_Detector Check Detector Baseline_Drift->Check_Detector Yes Check_Purity Check Sample Purity Extraneous_Peaks->Check_Purity Yes Clean_System Use Pure Solvents/Clean Glassware Extraneous_Peaks->Clean_System Yes Run_Blank Run Blank Injection Extraneous_Peaks->Run_Blank Yes

Caption: Logical troubleshooting workflow for common HPLC issues encountered during the analysis.

References

Technical Support Center: Scaling Up 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and effective synthesis route involves a multi-step process beginning with the reaction of an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine. This is followed by saponification, decarboxylation, nitrosation, and finally, hydrogenation to yield the desired product, which is then converted to its sulfate salt.[1][2]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concerns revolve around the handling of potentially hazardous reagents and intermediates. Specifically, 2-hydroxyethylhydrazine can be toxic, and the nitrosation step often involves the use of isoamyl nitrite which should be handled with care. Additionally, hydrogenation is typically carried out under pressure with a catalyst, which requires appropriate safety measures to prevent leaks and catalyst-related hazards. The final product itself is classified as a skin and eye irritant.[3][4]

Q3: What are some common impurities found in the final product?

A3: Potential impurities can include unreacted starting materials, intermediates from the synthesis, and byproducts from side reactions. Specific examples of impurities that have been identified are 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate and 1-methyl-4,5-diamino pyrazole sulfate.[5]

Q4: What analytical methods are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and for quantifying impurities.[6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to confirm the structure of the final product.

Troubleshooting Guides

Issue 1: Low Overall Yield

Q: We are experiencing a significantly lower than expected overall yield. What are the potential causes and how can we troubleshoot this?

A: Low overall yield in a multi-step synthesis can be attributed to losses at various stages. Here's a breakdown of potential issues and solutions:

  • Incomplete Reactions: Ensure each step of the reaction goes to completion by monitoring with appropriate analytical techniques like TLC or HPLC. If a reaction is stalling, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Product Loss During Workup: Significant product loss can occur during extraction, filtration, and crystallization steps.

    • Filtration: Ensure the filter medium is appropriate and that the product has fully precipitated before filtration. Washing the collected solid with a minimal amount of cold solvent can reduce losses.

    • Crystallization: The choice of solvent is critical for efficient crystallization. If the product is too soluble in the chosen solvent, it will not precipitate effectively. Conversely, if it is not soluble enough, purification will be difficult. An anti-solvent approach can sometimes improve yields.

  • Side Reactions: The formation of byproducts is a common cause of low yields.[7] Optimizing reaction conditions such as temperature, concentration, and order of reagent addition can help minimize side reactions. For instance, in the nitrosation step, controlling the temperature is crucial to prevent the formation of unwanted byproducts.

Issue 2: Formation of Impurities and Discoloration

Q: Our final product is off-color and shows significant impurities in the HPLC analysis. How can we improve the purity?

A: Impurities and discoloration often arise from side reactions or the degradation of intermediates.[7] Consider the following troubleshooting steps:

  • Starting Material Purity: Ensure the purity of your starting materials, especially the 2-hydroxyethylhydrazine and alkyl (ethoxymethylene)cyanoacetate, as impurities in these can carry through the synthesis.

  • Control of Reaction Conditions:

    • Temperature Control: Exothermic steps, such as the initial reaction and nitrosation, must be carefully controlled.[1] Poor temperature control can lead to the formation of colored byproducts. Use an efficient cooling system and control the rate of reagent addition.

    • Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may cause discoloration.

  • Purification Steps:

    • Recrystallization: This is a powerful technique for removing impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization of the final sulfate salt.

    • Washing: Thoroughly wash the filtered product at each stage with an appropriate solvent to remove residual reagents and byproducts.

Issue 3: Difficulties with the Hydrogenation Step

Q: The hydrogenation of the nitroso intermediate is slow and incomplete. What could be the problem?

A: Challenges in the hydrogenation step can be related to the catalyst, hydrogen pressure, or impurities in the substrate.

  • Catalyst Activity:

    • Catalyst Quality: Ensure you are using a high-quality hydrogenation catalyst (e.g., Palladium on carbon). The catalyst should be fresh and properly handled to avoid deactivation.

    • Catalyst Loading: The amount of catalyst used is critical. Too little catalyst will result in a slow or incomplete reaction. A typical loading is between 5-10 mol% of the substrate.

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure that the reaction vessel is properly sealed and that the pressure is maintained at the recommended level throughout the reaction.

  • Substrate Purity: Impurities in the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole intermediate can poison the catalyst. Ensure the intermediate is sufficiently pure before proceeding with hydrogenation.

  • Solvent: The choice of solvent can influence the reaction rate. Alkanols like methanol or ethanol are commonly used and generally effective.[1]

Data Presentation

Table 1: Summary of a Representative Synthetic Protocol [1]

StepReactantsSolventTemperature (°C)Time (hrs)Yield (%)
I Ethyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazineMethanolReflux2~95 (in solution)
II 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole, NaOHWaterReflux2Not isolated
III 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole, HClWater/MethanolReflux285
IV 5-Amino-1-(2'-hydroxyethyl)pyrazole, Isoamyl nitrite, HClEthanol0 - 5253
V 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole HCl, H₂/Pd-CMethanol253Not isolated
VI 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole, H₂SO₄Methanol0 - 5371.5

Experimental Protocols

Step I: Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole

  • A mixture of ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine in methanol is heated to reflux.

  • The reaction is maintained at reflux for approximately 2 hours.

  • The resulting solution containing the product is used directly in the next step.

Step II: Saponification to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole Sodium Salt

  • An aqueous solution of sodium hydroxide is added to the methanol solution from Step I.

  • The mixture is heated to reflux for about 2 hours to facilitate saponification.

  • The methanol is then removed by distillation.

Step III: Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole

  • The aqueous solution from Step II is acidified with hydrochloric acid to a pH of approximately 4.

  • Methanol is added, and the mixture is heated to reflux for about 2 hours to effect decarboxylation.

  • The reaction mixture is cooled, and the product is isolated.

Step IV: Nitrosation to 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole Hydrochloride

  • The 5-amino-1-(2'-hydroxyethyl)pyrazole is dissolved in ethanolic HCl and cooled to 0-5 °C.

  • Isoamyl nitrite is added dropwise over a period of about 40 minutes, maintaining the temperature between 0-5 °C.

  • The reaction mixture is stirred at this temperature for an additional 2 hours.

  • The precipitated product is collected by filtration.

Step V: Hydrogenation to 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole

  • The 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride is dissolved in methanol.

  • A palladium on carbon catalyst (5%) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere at room temperature for approximately 3 hours.

  • The catalyst is removed by filtration.

Step VI: Formation of the Sulfate Salt

  • The methanol solution containing the 4,5-diamino-1-(2'-hydroxyethyl)pyrazole is cooled to 0-5 °C.

  • Sulfuric acid is added slowly over about 30 minutes, maintaining the temperature between 0-5 °C.

  • The mixture is stirred for an additional 3 hours to complete crystallization.

  • The final product, 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole sulfate, is collected by filtration, washed with methanol, and dried.[1]

Visualizations

experimental_workflow start Start Materials: Ethyl (ethoxymethylene)cyanoacetate 2-hydroxyethylhydrazine step1 Step I: Cyclization start->step1 step2 Step II: Saponification step1->step2 5-Amino-4-ethoxycarbonyl-1- (2'-hydroxyethyl)pyrazole step3 Step III: Decarboxylation step2->step3 5-Amino-4-carboxy-1- (2'-hydroxyethyl)pyrazole step4 Step IV: Nitrosation step3->step4 5-Amino-1-(2'-hydroxyethyl)pyrazole step5 Step V: Hydrogenation step4->step5 5-Amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole HCl step6 Step VI: Salt Formation step5->step6 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole end_product Final Product: This compound step6->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield problem Problem: Low Overall Yield check_completion Check Reaction Completion (TLC/HPLC) problem->check_completion incomplete Incomplete Reaction? check_completion->incomplete solution_incomplete Solution: - Extend reaction time - Increase temperature cautiously incomplete->solution_incomplete Yes check_workup Review Workup Procedures incomplete->check_workup No workup_loss Significant Loss During Workup? check_workup->workup_loss solution_workup Solution: - Optimize crystallization solvent - Minimize washing volume - Check filter porosity workup_loss->solution_workup Yes check_side_reactions Analyze for Byproducts workup_loss->check_side_reactions No side_reactions Side Reactions Prevalent? check_side_reactions->side_reactions solution_side_reactions Solution: - Optimize temperature control - Adjust reagent addition rate - Use inert atmosphere side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for addressing low yield issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative determination of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key ingredient in oxidative hair dye formulations. The validation of these methods is critical for ensuring the quality, safety, and efficacy of cosmetic products. This document outlines the key performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provides standardized experimental protocols for their validation in line with international guidelines such as those from the International Council for Harmonisation (ICH).

Introduction to this compound

This compound is a primary intermediate used in the formulation of permanent hair color products.[1][2] Its concentration in these products is a critical quality attribute that must be accurately controlled. Therefore, robust and validated analytical methods are essential for routine quality control, stability testing, and regulatory compliance. The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[3]

Comparison of Analytical Methods

While specific validated methods for this compound are not extensively published, this comparison is based on established methods for similar aromatic amine hair dyes and general principles of analytical chemistry.[4][5][6] HPLC-UV is a widely used, cost-effective technique for routine analysis, while LC-MS offers higher selectivity and sensitivity, making it suitable for trace-level analysis and complex matrices.

Table 1: Comparison of HPLC-UV and LC-MS for the Analysis of this compound

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Typical Acceptance Criteria (based on ICH Guidelines)[7][8]
Specificity/Selectivity Good. Potential for interference from co-eluting species.Excellent. High specificity due to mass-to-charge ratio detection.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[9]Typically ≥ 0.999r² ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%For drug substance: 98.0% - 102.0% of the nominal concentration.
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability (RSD) ≤ 1.0%Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ng/mL to µg/mL range[9]pg/mL to ng/mL rangeSignal-to-Noise ratio of 10:1
Robustness Good. Tested by small variations in mobile phase composition, pH, column temperature, and flow rate.Good. Tested by small variations in mobile phase, flow rate, and source parameters.No significant change in results when parameters are slightly varied.

Experimental Protocols

The following are detailed methodologies for the validation of an analytical method for this compound, based on a hypothetical HPLC-UV method. These protocols can be adapted for other techniques like LC-MS.

HPLC-UV Method Parameters (Hypothetical)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile (80:20 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 40°C[6]

  • Detection Wavelength: Determined by UV scan of a standard solution (e.g., 235 nm or 280 nm)[9]

  • Injection Volume: 10 µL

Validation Experiments

a) Specificity: The specificity of the method is its ability to assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[7]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample of the finished product.

    • If available, analyze samples spiked with known impurities or degradation products.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be pure and free from interference from other peaks at its retention time.

b) Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[7]

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

c) Accuracy: Accuracy refers to the closeness of the test results to the true value.[7]

  • Procedure:

    • Prepare placebo (matrix) samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.[8]

d) Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.[8]

e) Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Procedure (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of 3:1.

    • LOQ: Signal-to-Noise ratio of 10:1.

f) Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic phase).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze samples under each of the modified conditions.

  • Acceptance Criteria: The results should not be significantly affected by the variations in the analytical conditions.

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol method_dev Analytical Method Development protocol->method_dev validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implementation Implement for Routine Use (e.g., QC, Stability) report->implementation

Caption: Workflow for analytical method validation.

Validation_Parameters_Relationship substance 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate method Analytical Method (e.g., HPLC-UV) substance->method is quantified by specificity Specificity (Analyte vs. Matrix) method->specificity is validated for accuracy Accuracy (Closeness to True Value) method->accuracy is validated for precision Precision (Agreement of Results) method->precision is validated for linearity Linearity (Proportionality) method->linearity is validated for sensitivity Sensitivity (LOD/LOQ) method->sensitivity is validated for robustness Robustness (Resilience to Changes) method->robustness is validated for

Caption: Relationship of validation parameters.

References

A Comparative Analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate and p-Phenylenediamine (PPD) in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key oxidative hair dye precursors: 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate and the widely used p-Phenylenediamine (PPD). The focus is on their chemical properties, performance characteristics, and, most critically, their safety profiles, particularly concerning skin sensitization. This document is intended to inform research and development in the field of cosmetic science by presenting available data and outlining standard experimental protocols for evaluation.

Introduction

Permanent hair color formulations predominantly rely on oxidative chemistry, where precursor molecules penetrate the hair shaft and react to form larger, colored molecules. For decades, p-Phenylenediamine (PPD) has been a cornerstone of this technology, valued for its efficacy in producing dark, natural-looking, and long-lasting hair color.[1][2][3][4] However, its well-documented potential to cause skin sensitization and allergic contact dermatitis has driven the search for safer alternatives.[2][4][5] One such alternative that has gained attention is this compound. This guide will delve into a comparative study of these two compounds.

Chemical Properties and Mechanism of Action

Both PPD and this compound function as primary intermediates, or precursors, in oxidative hair dye formulations.[1][6][7][8] The general mechanism involves their reaction with a developer, typically hydrogen peroxide, in an alkaline environment. This oxidation process forms reactive intermediates that then combine with coupler molecules to generate a variety of color shades. These larger, newly formed dye molecules are trapped within the hair cortex, resulting in a permanent color change.[1]

dot

Caption: Oxidative Hair Dyeing Mechanism.

Performance Characteristics

The performance of any hair dye is evaluated based on several parameters, including:

  • Color Intensity: The depth and vibrancy of the color achieved.

  • Color Longevity: The ability of the color to resist fading over time with washing and exposure to environmental factors like UV light.

  • Gray Coverage: The effectiveness of the dye in coloring gray or white hair.

The following table summarizes the general performance attributes, with the caveat that data for this compound is less extensively published in comparative contexts.

Performance Parameterp-Phenylenediamine (PPD)This compound
Color Intensity Excellent, especially for dark shades.[1][2]Functions as an aesthetic enhancer in hair color.[9]
Color Longevity High, provides long-lasting permanent color.[1][2]Used in permanent hair dye formulations.[7][8]
Gray Coverage Excellent.[3]Used in oxidative hair dyes intended for permanent color.[6]

Safety Profile: A Focus on Skin Sensitization

The most significant differentiator between these two compounds lies in their safety profiles, particularly their potential to induce skin sensitization.

p-Phenylenediamine (PPD):

PPD is a well-known and potent skin sensitizer.[2][5] Repeated exposure can lead to allergic contact dermatitis, with symptoms ranging from mild skin irritation to severe reactions.[4] The sensitization potential of PPD has been quantified in numerous studies using the murine Local Lymph Node Assay (LLNA), which measures lymphocyte proliferation in the lymph nodes draining the site of application. The result is expressed as an EC3 value, the concentration of the chemical that induces a threefold increase in lymphocyte proliferation. A lower EC3 value indicates a higher sensitization potency. For PPD, the EC3 value is reported to be between 15-18 μg/cm².[10]

This compound:

Regulatory bodies have assessed the safety of this compound for use in hair dyes. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in oxidative hair dye formulations.[6][11] The Scientific Committee on Consumer Safety (SCCS) in Europe also issued a positive opinion, stating that at a maximum on-head concentration of 3.0%, it does not pose a risk to the consumer, apart from its sensitizing potential.[12]

While the SCCS opinion acknowledges a sensitizing potential, the available data suggests it is a less potent sensitizer than PPD. In a Local Lymph Node Assay (LLNA), this compound was not found to be a sensitizer at a concentration of 40%. This contrasts sharply with the low EC3 value of PPD.

Safety Parameterp-Phenylenediamine (PPD)This compound
Skin Sensitization Potent sensitizer.[2][5]Considered to have sensitizing potential, but less potent than PPD.[12]
LLNA EC3 Value 15-18 μg/cm².[10]Not a sensitizer at 40% in an LLNA study.
Regulatory Status Use is restricted in cosmetics.Deemed safe for use in hair dyes by CIR and SCCS at specified concentrations.[6][11][12]

Experimental Protocols

To provide a framework for comparative analysis, this section outlines the methodologies for key experiments used to evaluate the performance and safety of hair dye ingredients.

Color Fastness to Washing

This protocol assesses the resistance of the hair color to fading from repeated washing.

Methodology:

  • Hair Swatch Preparation: Standardized bleached human hair swatches are used.

  • Dye Application: The hair dye formulation containing either PPD or this compound is prepared and applied to the hair swatches according to the intended use instructions.

  • Initial Color Measurement: After dyeing, rinsing, and drying, the initial color of the swatches is measured using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[13]

  • Washing Cycles: The dyed swatches are subjected to a series of standardized washing cycles. Each cycle typically involves washing with a standard shampoo, rinsing, and drying.

  • Color Measurement after Washing: The Lab* values of the swatches are measured after a predetermined number of washing cycles (e.g., 1, 5, 10, and 15 washes).

  • Data Analysis: The total color change (ΔE) is calculated using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates greater color fading.

dot

Caption: Workflow for Color Fastness to Washing Test.

Skin Sensitization Potential: Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals.

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Preparation: The test substance (PPD or this compound) is prepared in a suitable vehicle at various concentrations.

  • Application: A defined volume of the test substance is applied to the dorsal surface of each mouse's ears for three consecutive days. A vehicle control group is also included.

  • Proliferation Measurement: On day 5, a radiolabeled thymidine precursor (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes.

  • Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.

  • Cell Proliferation Quantification: The lymph nodes are processed to create a single-cell suspension, and the amount of incorporated radioactivity is measured.

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated as the concentration that results in an SI of 3.

dot

Caption: Workflow for the Murine Local Lymph Node Assay.

Conclusion

The comparison between this compound and p-Phenylenediamine (PPD) highlights a critical trade-off in hair dye formulation: the balance between established performance and improved safety. PPD has a long history of providing excellent, long-lasting hair color, but its significant skin sensitization potential is a major drawback.

In contrast, this compound emerges as a promising alternative with a more favorable safety profile. The available data from regulatory bodies and safety assessments indicate a substantially lower risk of skin sensitization. While comprehensive, direct comparative data on its performance in relation to PPD is limited in publicly accessible literature, its approval and use in commercial formulations suggest it meets the necessary performance criteria for an effective hair dye precursor.

For researchers and product developers, the focus should be on generating robust, direct comparative data on the performance of PPD alternatives like this compound. Such data will be invaluable in accelerating the transition to safer, next-generation hair coloring products that do not compromise on performance.

References

In Vitro Percutaneous Absorption of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro percutaneous absorption of the hair dye precursor 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate against other commonly used hair dye ingredients. The data presented is compiled from safety assessments by the Cosmetic Ingredient Review (CIR) and the Scientific Committee on Consumer Safety (SCCS). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's skin penetration profile.

Comparative Analysis of Percutaneous Absorption

The following tables summarize the in vitro percutaneous absorption data for this compound and several alternative hair dye precursors. It is important to note that the data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The total absorbed amount, where specified, typically includes the amount of substance found in the receptor fluid, epidermis, and dermis.

Table 1: In Vitro Percutaneous Absorption of this compound

Test Substance FormulationSkin TypeExposure Time (min)Total Absorbed Amount (µg/cm²)Reference
3% in hair dye formulation (without hydrogen peroxide)Pig303.8 ± 6.0--INVALID-LINK--
3% in hair dye formulation (with hydrogen peroxide)Pig301.163 ± 0.395--INVALID-LINK--

Table 2: In Vitro Percutaneous Absorption of Alternative Hair Dye Precursors

Test SubstanceFormulation DetailsSkin TypeExposure Time (min)Total Absorbed Amount (µg/cm²)Reference
p-Phenylenediamine (PPD)1.3% in hair dye formulation with developerHuman301.9 - 2.4--INVALID-LINK--
p-Phenylenediamine HCl (PPD HCl)4% in dark shade hair dye formulationHuman3010.6 ± 6.7--INVALID-LINK--
p-Toluenediamine (PTD)Not specifiedNot specifiedNot specified0.63% of applied dose--INVALID-LINK--
Resorcinol1.25% in hair dye formulationHumanNot specifiedNot specified--INVALID-LINK--
2,5-Diaminotoluene Sulfate4.5% in hair dye base with waterHuman3040.31 ± 23.77--INVALID-LINK--
2,5-Diaminotoluene Sulfate4.5% in hair dye base with peroxideHuman3032.03 ± 26.58--INVALID-LINK--
2,5-Diaminotoluene Sulfate4.5% in hair dye base with peroxide and couplerHuman3031.26 ± 11.64--INVALID-LINK--

Experimental Protocols

The in vitro percutaneous absorption studies for this compound were conducted following methodologies consistent with the OECD Guideline 428.

Experimental Protocol for this compound

  • Test System: Porcine back and flank skin, dermatomed to a thickness of approximately 500 µm.

  • Diffusion Cells: Flow-through or static diffusion cells.

  • Receptor Fluid: Physiological buffer or culture medium.

  • Test Substance Application: The hair dye formulation containing 3% this compound was applied to the skin surface at a dose of 10-20 mg/cm². For oxidative conditions, the formulation was mixed with hydrogen peroxide prior to application.

  • Exposure Duration: 30 minutes.

  • Post-Exposure Procedure: The skin surface was washed with water and shampoo to remove unabsorbed formulation.

  • Sample Collection: The receptor fluid was collected at various time points up to 48 hours post-application. At the end of the study, the skin was separated into the stratum corneum, epidermis, and dermis.

  • Analytical Method: The concentration of the test substance in the receptor fluid and skin compartments was quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Expression: The amount of substance absorbed is expressed as µg per cm² of the skin surface area.

Visualizations

Experimental Workflow for In Vitro Percutaneous Absorption Study

experimental_workflow prep Skin Preparation (e.g., Porcine Skin, Dermatomed) mount Mounting Skin in Diffusion Cells prep->mount apply Application of Test Substance (Hair Dye Formulation) mount->apply expose Exposure Period (e.g., 30 minutes) apply->expose wash Washing of Skin Surface expose->wash collect_receptor Collection of Receptor Fluid (Multiple Time Points) wash->collect_receptor terminate Experiment Termination (e.g., 48 hours) collect_receptor->terminate analyze Quantification by HPLC collect_receptor->analyze separate Separation of Skin Layers (Stratum Corneum, Epidermis, Dermis) terminate->separate extract Extraction of Substance from Skin Layers separate->extract extract->analyze data Data Analysis and Calculation of Absorption analyze->data hair_dye_reaction precursor Precursor (e.g., 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate) intermediate Reactive Intermediate precursor->intermediate + oxidant Oxidizing Agent (e.g., Hydrogen Peroxide) coupler Coupler dye Permanent Hair Dye Molecule intermediate->dye +

Assessing the Sensitization Potential of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin sensitization potential of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (DAHEP-S), a common oxidative hair dye ingredient, with other widely used alternatives. The information is compiled from scientific literature and regulatory assessments to offer an objective overview supported by experimental data.

Executive Summary

This compound (DAHEP-S) presents a conflicting profile regarding its skin sensitization potential. While in vivo studies using the Guinea Pig Maximization Test (GPMT) classify it as an "extremely potent contact allergen," other assays, including the Buehler test and the Local Lymph Node Assay (LLNA), indicate a negative sensitization potential at high concentrations. This discrepancy highlights the importance of considering multiple data points and test methodologies when assessing the safety of cosmetic ingredients. In comparison, well-established hair dye components like p-phenylenediamine (PPD) and p-toluenediamine (PTD) are consistently identified as potent skin sensitizers across various assays. Other alternatives, such as resorcinol and aminophenols, also exhibit varying degrees of sensitization potential. This guide will delve into the available data, outline the experimental protocols used for assessment, and provide a visual representation of the key biological pathways involved in skin sensitization.

Comparative Analysis of Sensitization Potential

The following tables summarize the available quantitative data from various sensitization assays for DAHEP-S and its common alternatives.

Table 1: Guinea Pig Maximization Test (GPMT) and Buehler Test Data

SubstanceTest MethodInduction Concentration(s)Challenge ConcentrationResultSensitization Rate
This compound (DAHEP-S) GPMT1% (intradermal), 40% w/w in petrolatum (dermal)40% w/w in petrolatumPositive (Extremely Potent)100%
This compound (DAHEP-S) Buehler Test40% in petrolatumNot specifiedNegative 0%
p-Phenylenediamine (PPD) GPMTNot specifiedNot specifiedStrong Sensitizer High (specific rate not available)
Resorcinol GPMTNot specifiedNot specifiedGenerally considered a weak sensitizer in older studies, but clinical evidence confirms sensitization potential.Not specified

Table 2: Local Lymph Node Assay (LLNA) Data

SubstanceVehicleResult (at tested concentration)EC3 Value (Effective Concentration for a 3-fold stimulation index)Potency Classification
This compound (DAHEP-S) Not specifiedNegative (at 40%)> 40%Not a sensitizer (based on this study)
p-Phenylenediamine (PPD) Acetone/Olive OilPositive 0.1 - 0.3%Extreme/Strong
p-Toluenediamine (PTD) Not specifiedPositive ~0.3%Strong
Resorcinol Not specifiedPositive ~6%Moderate
p-Aminophenol (PAP) Not specifiedPositive Not specifiedSensitizer
m-Aminophenol Not specifiedPositive EC3 value was 60 μ g/cm2 [1]Weak/Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the results. The following are summaries of the standard protocols.

Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is designed to maximize the exposure to a test substance to assess its potential as a skin sensitizer.[1][2]

  • Induction Phase:

    • Day 0 (Intradermal Induction): Three pairs of intradermal injections are made into the shoulder region of the guinea pigs. These include the test substance, Freund's Complete Adjuvant (FCA) to enhance the immune response, and the test substance emulsified in FCA.

    • Day 7 (Topical Induction): The same shoulder area is treated with the test substance, typically at a high concentration in a suitable vehicle, and covered with an occlusive patch for 48 hours.

  • Challenge Phase:

    • Day 21: A challenge patch with the test substance (at a non-irritating concentration) is applied to a naive site on the flank of both the test and control animals and left for 24 hours.

  • Evaluation:

    • The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher number of test animals show a positive response compared to the control group.

Buehler Test - OECD 406

The Buehler test is a non-adjuvant method that relies on repeated topical applications to induce sensitization.[3][4][5]

  • Induction Phase:

    • A patch containing the test substance at the maximum non-irritating concentration is applied to the flank of the guinea pigs for 6 hours, once a week for three weeks.

  • Challenge Phase:

    • Two weeks after the final induction exposure, a challenge patch with the test substance is applied to a naive site on both test and control animals for 6 hours.

  • Evaluation:

    • Skin reactions are scored for erythema and edema at 24 and 48 hours after patch removal. A substance is classified as a sensitizer if the reactions in the test group are significantly greater than in the control group.[3][5]

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response.[6][7][8][9]

  • Application Phase:

    • The test substance is applied to the dorsum of the ears of mice for three consecutive days.

  • Proliferation Measurement:

    • On day 5, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive marker that is incorporated into the DNA of proliferating cells.

    • Several hours later, the draining auricular lymph nodes are excised, and the amount of incorporated label is measured.

  • Evaluation:

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater. The EC3 value, which is the concentration of the test substance required to produce an SI of 3, is used to determine the potency of the sensitizer.[6]

Mandatory Visualizations

Signaling Pathway in Skin Sensitization

The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key biological events that lead to an allergic reaction.

cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Organism Response MIE Covalent Binding to Skin Proteins (Haptenation) Keratinocyte Keratinocyte Activation & Inflammatory Cytokine Release MIE->Keratinocyte DC Dendritic Cell (Langerhans Cell) Activation & Migration Keratinocyte->DC TCell T-Cell Proliferation & Differentiation in Lymph Node DC->TCell ACD Allergic Contact Dermatitis (Elicitation on Re-exposure) TCell->ACD

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for the Local Lymph Node Assay (LLNA)

This diagram illustrates the key steps involved in conducting the LLNA to assess the sensitization potential of a substance.

cluster_0 Day 1-3: Substance Application cluster_1 Day 5: Proliferation Labeling cluster_2 Day 6: Sample Collection & Analysis cluster_3 Data Evaluation Apply Topical application of test substance to mouse ears Inject Intravenous injection of radiolabeled thymidine or BrdU Apply->Inject Excise Excision of auricular lymph nodes Inject->Excise Prepare Preparation of single cell suspension Excise->Prepare Measure Measurement of radiolabel incorporation (proliferation) Prepare->Measure Calculate Calculate Stimulation Index (SI) Measure->Calculate Result SI ≥ 3 indicates sensitization Calculate->Result

References

Performance of Pyrazole-Based Dyes in Keratin Fiber Coloring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of pyrazole-based dyes in coloring keratin fibers, such as human hair and wool. The information is compiled from various studies to offer insights into their efficacy and characteristics. This document is intended for researchers and professionals in the fields of chemistry, materials science, and cosmetology.

I. Introduction to Pyrazole-Based Dyes

Pyrazole-based dyes are a class of heterocyclic compounds that have garnered significant interest in the textile and cosmetic industries due to their diverse color palette, high color strength, and good fastness properties.[1][2] The pyrazole ring system serves as a versatile scaffold for the synthesis of a wide array of chromophores, including azo and disperse dyes.[3][4] In the context of keratin fiber coloring, these dyes offer a potential alternative to traditional hair colorants, some of which are associated with health concerns.[5]

II. Performance Data of Pyrazole-Based Dyes on Keratin Fibers

The following tables summarize the performance data of various pyrazole-based dyes on wool, a common substrate for studying the dyeing of keratin fibers. The data has been compiled from multiple sources, and direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.

Table 1: Color Fastness Properties of Pyrazole-Based Dyes on Wool

Dye Structure/NameDye TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)Reference
Disazo Pyrazole Dyes (3a-h) DisperseGenerally high (commercial range)Moderate to highGenerally high (commercial range)[6]
3-Substituted 5-Amino-4-Arylazopyrazoles (2a-l) Disperse---[7]
Heterocyclic Bisazo Acid Dyes (3a-h) AcidGood to excellentFair to very goodGood to excellent[8]
Yellow Pyrazole Moiety Dye Reactive DisperseExceptionally durable--[3]
Aminopyrazole Derivatives OxidativeExcellentExcellentExcellent[5]

Note: A dash (-) indicates that the data was not available in the cited source.

Table 2: Colorimetric Data (CIELab*) of Pyrazole-Based Dyes on Wool

Dye Structure/NameL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Reference
Yellow Pyrazole Moiety Dye 90.02--[9]
Mixture of Yellow, Red, and Blue Dyes 36.14 - 55.16--[9]
Geranium caespitosum L. Extract (contains flavonoids) ---[10]
Realan Reactive Dyes Lower than conventionalHigher than conventionalHigher than conventional[11]

Note: A dash (-) indicates that the data was not available in the cited source.

III. Comparison with Alternative Hair Dyes

The following table provides a general comparison of the performance of pyrazole-based dyes with p-Phenylenediamine (PPD), a widely used component in oxidative hair dyes.

Table 3: General Performance Comparison: Pyrazole-Based Dyes vs. PPD-Based Dyes

Performance MetricPyrazole-Based DyesPPD-Based Dyes
Color Range Wide, including vibrant reds and yellowsPrimarily dark shades (browns, blacks)
Color Fastness Generally good to excellentGood to excellent
Health & Safety Some derivatives show reduced sensitization potentialKnown skin sensitizer

IV. Experimental Protocols

A. Synthesis of Pyrazole-Based Dyes

1. General Synthesis of Pyrazole Azo Dyes:

This procedure involves the diazotization of an aromatic amine followed by coupling with a pyrazole derivative.

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is added to a solution of the pyrazole coupling component, often in an alkaline or buffered medium, to yield the pyrazole azo dye. The product is then filtered, washed, and dried.

2. Synthesis of 4,5-Diaminopyrazole Derivatives for Oxidative Dyes:

These are often synthesized through a multi-step process which may include nitration, halogenation, and subsequent reduction of a pyrazole precursor.[5]

B. Dyeing of Keratin Fibers (Wool)

The following is a general laboratory protocol for dyeing wool swatches with pyrazole-based acid dyes.

  • Preparation of Dyebath: A dyebath is prepared with a specific concentration of the pyrazole dye, an acid (e.g., acetic acid or sulfuric acid) to achieve the desired pH (typically 4-6), and a leveling agent if necessary. The liquor-to-goods ratio is kept constant (e.g., 40:1).

  • Dyeing Process: Pre-wetted wool swatches are introduced into the dyebath at room temperature. The temperature is gradually raised to the dyeing temperature (e.g., 80-100°C) over a period of 30-45 minutes. Dyeing is continued at this temperature for 60-90 minutes.

  • Rinsing and Washing: After dyeing, the swatches are removed from the dyebath, rinsed with cold water, and then washed with a non-ionic detergent to remove any unfixed dye.

  • Drying: The washed swatches are air-dried at room temperature.

C. Performance Evaluation of Dyed Keratin Fibers

1. Color Fastness to Washing (ISO 105-C06):

  • A dyed specimen is stitched between two undyed fabrics (one of the same fiber type and one multifiber fabric).

  • The composite specimen is agitated in a soap solution at a specified temperature and time in a suitable apparatus (e.g., a Launder-Ometer).

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using the grey scales.

2. Color Fastness to Light (ISO 105-B02):

  • A dyed specimen is exposed to artificial light (xenon arc lamp) under specified conditions, alongside a set of blue wool standards (rated 1-8).

  • The exposure is continued until a specified change in color is observed in the specimen or the standards.

  • The light fastness is rated by comparing the fading of the specimen to the fading of the blue wool standards.

3. Color Fastness to Rubbing (ISO 105-X12):

  • A dyed specimen is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter.

  • The degree of color transferred to the white cloths is assessed using the grey scale for staining.

V. Visualization of Experimental Workflows and Mechanisms

A. Experimental Workflow for Performance Evaluation

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation Dye_Synth Dye Synthesis Dyebath_Prep Dyebath Preparation Dye_Synth->Dyebath_Prep Keratin_Prep Keratin Fiber Preparation Dyeing Dyeing Keratin_Prep->Dyeing Dyebath_Prep->Dyeing Rinse_Dry Rinsing & Drying Dyeing->Rinse_Dry Wash_Fast Wash Fastness (ISO 105-C06) Rinse_Dry->Wash_Fast Light_Fast Light Fastness (ISO 105-B02) Rinse_Dry->Light_Fast Rub_Fast Rubbing Fastness (ISO 105-X12) Rinse_Dry->Rub_Fast Color_Measure Colorimetric Measurement (CIELab*) Rinse_Dry->Color_Measure

Caption: Workflow for the synthesis, application, and performance evaluation of dyes on keratin fibers.

B. Mechanism of Dye Interaction with Keratin

G cluster_dye Dye Molecule cluster_keratin Keratin Fiber cluster_interactions Binding Mechanisms Dye Pyrazole Dye Ionic Ionic Bonds Dye->Ionic e.g., with -SO3- group H_Bond Hydrogen Bonds Dye->H_Bond Covalent Covalent Bonds (Reactive Dyes) Dye->Covalent if reactive Van_der_Waals Van der Waals Forces Dye->Van_der_Waals Amino Amino Groups (-NH3+) Carboxyl Carboxyl Groups (-COO-) Hydroxyl Hydroxyl Groups (-OH) Disulfide Disulfide Bonds (-S-S-) Ionic->Amino Ionic->Carboxyl H_Bond->Amino H_Bond->Hydroxyl Covalent->Amino Covalent->Hydroxyl

Caption: Schematic of potential interactions between pyrazole-based dyes and keratin fibers.

VI. Conclusion

Pyrazole-based dyes represent a promising class of colorants for keratin fibers, offering a wide range of shades and generally good to excellent fastness properties. The performance can vary significantly depending on the specific chemical structure of the dye and the application conditions. While direct, comprehensive comparative studies on keratin fibers are limited, the available data suggests that pyrazole dyes can be a viable alternative to traditional hair dyes. Further research is warranted to systematically evaluate and compare the performance of a broader range of pyrazole derivatives specifically for hair coloring applications and to further explore their safety profiles.

References

A Comparative Guide to Diamine Compound Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various diamine compounds, supported by experimental data. Understanding the potential for off-target effects is crucial in drug development and toxicological studies to ensure the specificity and safety of novel compounds. This document summarizes key findings from cross-reactivity studies and presents detailed experimental methodologies.

Cross-Reactivity Data of Diamine Compounds

The following table summarizes the cross-reactivity of several diamine compounds from various studies. The data highlights the percentage of cross-reactivity or other measures of interaction with specific targets, such as antibodies or receptors.

Diamine CompoundTargetExperimental MethodResultReference
Diphenylmethane-4,4'-diamine (4,4'-MDA)Diphenylmethane-4,4'-diisocyanate (4,4'-MDI) sensitized guinea pigsGuinea-pig maximization test (GPMT)Significant cross-reactivity observed (p < 0.001)[1]
Dicyclohexylmethane-4,4'-diisocyanate (4,4'-DMDI)4,4'-MDI sensitized guinea pigsGuinea-pig maximization test (GPMT)Significant cross-reactivity observed (p < 0.05)[1]
Dicyclohexylmethane-4,4'-diamine (4,4'-DMDA)4,4'-MDA sensitized guinea pigsGuinea-pig maximization test (GPMT)Significant cross-reactivity observed (p = 0.008)[1]
Toluene-2,5-diamine (TDA)p-Phenylenediamine (PPD) sensitized individualsPatch Testing109 out of 231 PPD-sensitized patients also reacted to TDA[2][3]
Para-aminophenolp-Phenylenediamine (PPD) positive patientsPatch TestingPositive reactions observed, correlated with decomposition rate[4]
Ortho-aminophenolp-Phenylenediamine (PPD) positive patientsPatch TestingPositive reactions observed, correlated with decomposition rate[4]
CadaverinePutrescine Transporter (TcPOT1.1/1.2)Transport Assay in T. cruziHigh-affinity transport, indicating cross-reactivity with the putrescine transporter[5][6]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating cross-reactivity findings. Below are protocols for key experiments cited in the comparison.

Guinea-Pig Maximization Test (GPMT)

The GPMT is a method to assess the sensitizing capacity and cross-reactivity of substances.

  • Induction Phase:

    • Intradermal Injection: Guinea pigs are injected with the primary sensitizing agent (e.g., 4,4'-MDI) mixed with Freund's Complete Adjuvant to enhance the immune response.

    • Topical Application: One week after injection, the same substance is applied topically to the injection site to further induce sensitization.

  • Challenge Phase:

    • Two weeks after the induction phase, the animals are challenged with a topical application of both the primary sensitizing agent and the potential cross-reacting substances (e.g., 4,4'-MDA, 4,4'-DMDI) at non-irritating concentrations on different, untreated areas of the skin.

  • Evaluation:

    • The skin reactions at the challenge sites are observed and scored at 24 and 48 hours. The presence of erythema and edema indicates a positive reaction. The incidence and severity of the reactions to the different substances are then statistically compared to determine cross-reactivity.[1]

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

This technique is used to determine the cross-reactivity of antibodies with structurally similar haptens, such as diaminotoluene isomers.[7]

  • Plate Coating: Microtiter plates are coated with a conjugate of the target hapten and a carrier protein (e.g., TDA-BSA).

  • Competitive Reaction: A fixed concentration of the primary antibody (raised against the target hapten) is pre-incubated with varying concentrations of the test compound (the potential cross-reactant) or the target hapten itself (for a standard curve).

  • Incubation: The antibody-hapten mixtures are added to the coated wells. The free antibody (not bound to the hapten in the pre-incubation step) will bind to the hapten-protein conjugate on the plate.

  • Detection:

    • A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added, which binds to the primary antibody captured on the plate.

    • A substrate for the enzyme is added, leading to a color change.

  • Data Analysis: The absorbance is measured, and the IC50 values (the concentration of the test compound that inhibits 50% of the antibody binding) are determined. The percentage of cross-reactivity is calculated from the ratio of the IC50 of the target hapten to the IC50 of the test compound.[7]

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_induction Sensitization/Antibody Generation cluster_challenge Cross-Reactivity Challenge cluster_analysis Data Analysis Induction Primary Sensitizer Exposure (e.g., Injection/Application) Hapten Hapten Synthesis & Conjugation to Carrier Protein Challenge Exposure to Structurally Similar Compounds Antibody Antibody Production (Immunization) Hapten->Antibody Assay Competitive Assay (e.g., ciELISA, Patch Test) Antibody->Assay Challenge->Assay Measurement Measure Response (e.g., Skin Reaction, IC50) Assay->Measurement Comparison Compare Responses to Primary Sensitizer Measurement->Comparison Calculation Calculate % Cross-Reactivity Comparison->Calculation

Caption: Workflow for assessing diamine cross-reactivity.

Potential Signaling Pathway for Histamine Receptor Cross-Talk

Some diamine compounds can interact with histamine receptors. Cross-reactivity or cross-desensitization between histamine receptor subtypes can occur.

G H1R_Agonist H1 Receptor Agonist H1R Histamine 1 Receptor (H1R) H1R_Agonist->H1R H2R_Agonist H2 Receptor Agonist H2R Histamine 2 Receptor (H2R) H2R_Agonist->H2R H1R->H2R Cross-desensitization PLC Phospholipase C (PLC) H1R->PLC H2R->H1R Cross-desensitization AC Adenylate Cyclase (AC) H2R->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Cell_Response_1 Cellular Response (e.g., Allergic Reaction) Ca_PKC->Cell_Response_1 Cell_Response_2 Cellular Response (e.g., Gastric Acid Secretion) PKA->Cell_Response_2

Caption: Histamine receptor signaling and cross-desensitization.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential logistical and safety information for the proper disposal of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a compound recognized for its potential to cause allergic skin reactions, serious eye damage, and long-term adverse effects on aquatic ecosystems.[1] Adherence to these procedures is paramount for protecting both laboratory personnel and the environment.

Core Disposal Principles and Regulatory Compliance

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, in accordance with regulations such as the US EPA guidelines listed in 40 CFR 261.3.[2] It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[2]

Key Disposal Recommendations:

  • Professional Incineration: The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Disposal Company: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • Avoid Environmental Release: Under no circumstances should this product be allowed to enter drains, other waterways, or the soil, due to its toxicity to aquatic life.[1][2][3]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This includes:

  • Protective Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: To prevent skin exposure.[1][2]

  • Eye/Face Protection: To safeguard against serious eye damage.[1][2]

When handling the solid material, avoid dust formation and ensure adequate ventilation.[1]

Spill and Contaminated Material Management

In the event of a spill, the material should be contained to prevent further leakage if it is safe to do so. The spilled substance can be vacuumed, swept up, or absorbed with an inert material and placed into a suitable, closed container for disposal.[2]

Contaminated packaging should be disposed of in the same manner as the unused product.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3]

Quantitative Hazard Data Summary

While specific quantitative limits for disposal are determined by local regulations, the hazard classification of this compound underscores the need for stringent disposal protocols.

Hazard ClassificationGHS CategoryHazard Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]
Aquatic Hazard (long-term)Category 2H411: Toxic to aquatic life with long lasting effects.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection start->ppe assess_waste Assess Waste: - Unused Product - Contaminated Materials (PPE, packaging) - Spillage Residue contain Contain Waste in Sealed, Labeled Container assess_waste->contain ppe->assess_waste check_regulations Consult Federal, State, and Local Disposal Regulations contain->check_regulations contact_vendor Contact Licensed Professional Waste Disposal Service check_regulations->contact_vendor incinerate Arrange for Incineration in Chemical Incinerator with Afterburner and Scrubber contact_vendor->incinerate document Document Disposal Activities According to Institutional Protocols incinerate->document end End: Compliant Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 155601-30-2

  • Molecular Formula: C₅H₁₂N₄O₅S

  • Molecular Weight: 240.24 g/mol [1][2]

Hazard Summary: This chemical is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2A) or serious eye damage (Category 1), and may cause respiratory irritation (Category 3).[1][2] It may also cause an allergic skin reaction.[2][3] It is toxic to aquatic life with long-lasting effects.[2][4]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5]
Body Protective clothing. A flame-resistant lab coat is recommended.---
Respiratory Use only in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]---

Safety and Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep container tightly closed when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical attention if irritation occurs.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Clean-up: Use personal protective equipment.[2] Avoid creating dust.[2] Sweep up the material and place it into a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • The material should be disposed of as hazardous waste.[4]

  • Do not allow the product to enter drains, other waterways, or soil.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Experimental Workflow

The following diagram outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.